2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate
Description
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Properties
IUPAC Name |
2-[4-amino-N-(2-hydroxyethyl)anilino]ethyl hydrogen sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5S/c11-9-1-3-10(4-2-9)12(5-7-13)6-8-17-18(14,15)16/h1-4,13H,5-8,11H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFPGOYJXQGDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N(CCO)CCOS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the properties of 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate?
An In-depth Technical Guide to 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate (CAS: 54381-16-7) for Researchers and Formulation Scientists
Introduction
This compound, also widely known by its synonym N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, is a substituted aromatic amine of significant interest in the cosmetic and chemical industries.[1] As a derivative of p-phenylenediamine, it functions primarily as a key component in oxidative hair dye formulations, contributing to the formation of specific color tones.[2][3][4] Its molecular structure, featuring a central aminophenyl ring with two hydroxyethyl groups, enhances its solubility and reactivity, making it a versatile intermediate.[5]
This technical guide provides a comprehensive overview of its properties, a plausible synthesis workflow, applications in formulation science, and critical safety and handling protocols. The content is tailored for researchers, scientists, and drug development professionals who require a deep, technical understanding of this compound for research and product development purposes.
Section 1: Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the cornerstone of its application and safety management. This compound is a solid, typically appearing as a white to off-white or light-yellow substance, depending on its purity.[5][6][7] The sulfate salt form generally improves handling and stability compared to the free base.
Structural and Property Overview
The chemical structure of this compound is central to its function. The primary amine on the phenyl ring is a key reactive site, while the tertiary amine substituted with two hydroxyethyl chains influences its solubility and modulates its reactivity.
Caption: Chemical structure of the 2,2'-((4-Aminophenyl)azanediyl)diethanol cation with its sulfate counter-ion.
The following table summarizes the key identifiers and physicochemical properties of the compound.
| Property | Value | Source(s) |
| CAS Number | 54381-16-7 | [4][5][8][9] |
| Molecular Formula | C₁₀H₁₈N₂O₆S | [6][8][10] |
| Molecular Weight | 294.32 g/mol | [6] |
| Synonyms | N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate | [5][6] |
| Physical Form | Solid, White to Off-White Powder | [6][7][8] |
| Melting Point | 168 - 171 °C | [7][8] |
| Boiling Point | 416.4 °C at 760 mmHg (for free base) | [8] |
| Purity | Commercially available at ≥95% | [8][11] |
| Storage | Room temperature, protect from light | [8] |
| Stability | Aqueous solutions (0.05-100 mg/mL) stable for 30 days at -20°C. Stable for >1 year at RT when protected from light. | [2] |
Section 2: Synthesis and Characterization
While specific proprietary synthesis methods may vary, a plausible and chemically sound pathway for producing 2,2'-((4-Aminophenyl)azanediyl)diethanol can be derived from established organic chemistry principles. The expertise of a senior scientist lies in devising such pathways based on the target molecule's structure.
Proposed Synthesis Workflow
A common strategy for synthesizing N-alkoxy-substituted anilines involves two key steps: nucleophilic aromatic substitution followed by reduction.
-
Step 1: Nucleophilic Substitution. The synthesis would likely begin with a protected or precursor aniline, such as 4-nitrochlorobenzene. The electron-withdrawing nitro group activates the ring towards nucleophilic attack. This starting material is reacted with diethanolamine. The diethanolamine acts as the nucleophile, displacing the chloride. This reaction is typically performed in a polar solvent and may require heat and a base to scavenge the HCl byproduct.
-
Step 2: Reduction of the Nitro Group. The intermediate, 2,2'-((4-nitrophenyl)azanediyl)diethanol, is then reduced to the corresponding primary amine. A standard and effective method for this transformation is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[12] This method is highly efficient and selective for nitro group reduction.
-
Step 3: Salt Formation. Finally, the resulting free base, 2,2'-((4-aminophenyl)azanediyl)diethanol, is dissolved in a suitable solvent like isopropanol or ethanol, and a stoichiometric amount of sulfuric acid is added to precipitate the desired sulfate salt, which can then be isolated by filtration.
Caption: Proposed synthetic pathway for this compound.
Analytical Characterization
To ensure the identity, purity, and quality of the final product, a suite of analytical techniques is employed. While the raw data is proprietary to manufacturers, they typically make it available upon request.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms, respectively.
-
Mass Spectrometry (MS): Provides the molecular weight of the parent ion, confirming the compound's identity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials or byproducts.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule, such as N-H (amine), O-H (hydroxyl), and aromatic C-H bonds.
Section 3: Applications in Formulation Science
The primary and most well-documented application of this compound is as a "coupler" or "secondary intermediate" in permanent oxidative hair dye formulations.[2][4][14]
Mechanism in Oxidative Hair Dyeing
Oxidative hair dyeing is a chemical process that deposits permanent color inside the hair cortex. It involves three core components:
-
Primary Intermediate (Developer): An aromatic diamine, such as p-phenylenediamine (PPD).
-
Coupler (Modifier): An aromatic compound with electron-donating groups, such as this compound.
-
Oxidizing Agent: Typically hydrogen peroxide.
The process unfolds as follows: The alkaline environment of the dye formulation swells the hair cuticle. The small, colorless dye precursors penetrate the hair shaft. The hydrogen peroxide then oxidizes the primary intermediate, which in turn reacts with the coupler molecule. This coupling reaction forms large, colored indo-dye molecules that are trapped within the hair cortex, resulting in a permanent color change. The specific coupler used, such as the title compound, is critical in determining the final shade, tone, and intensity of the color. It is typically used at a final on-head concentration of up to 2.5%.[2]
Experimental Protocol: Evaluating Dye Performance
For formulation scientists, a self-validating protocol to assess the performance of a new dye intermediate is crucial.
Objective: To determine the colorimetric properties and wash fastness of a hair dye formulation containing this compound.
Methodology:
-
Hair Tress Preparation: Obtain standardized, untreated (virgin) human hair tresses. Wash with a clarifying shampoo, rinse thoroughly, and allow to air dry.
-
Formulation Preparation:
-
Prepare a dye base cream (vehicle) containing an alkalizing agent (e.g., monoethanolamine).
-
Dissolve the primary intermediate (e.g., p-toluenediamine sulfate) and the coupler (this compound) into the base cream. A typical molar ratio of developer to coupler is 1:1.
-
Immediately before application, mix the dye cream with a 6% (20 volume) hydrogen peroxide developer solution in a 1:1 ratio.[2]
-
-
Dye Application:
-
Evenly apply the final dye mixture to the hair tresses, ensuring complete saturation.
-
Allow the dye to process at room temperature for a specified time (e.g., 30 minutes).
-
-
Rinsing and Drying:
-
Thoroughly rinse the tresses with lukewarm water until the water runs clear.
-
Apply a standard conditioner, leave for 2 minutes, and rinse.
-
Allow the tresses to air dry in a controlled environment.
-
-
Data Acquisition & Analysis:
-
Initial Color Measurement: Use a spectrophotometer or colorimeter to measure the CIELAB values (L, a, b*) of the dyed tresses.
-
Wash Fastness Test: Subject the dyed tresses to a standardized washing protocol (e.g., 10 cycles of washing with a standard shampoo and drying).
-
Final Color Measurement: Re-measure the CIELAB values of the washed tresses.
-
Calculate Color Difference (ΔE): Use the formula ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] to quantify the color change after washing. A lower ΔE indicates better wash fastness.
-
Section 4: Toxicology and Safe Handling
Given that this compound is a substituted aromatic amine, rigorous adherence to safety protocols is mandatory. P-phenylenediamine derivatives are known for their potential to cause skin sensitization.[5]
Toxicological Profile Summary
The compound presents several hazards that must be managed through proper engineering controls and personal protective equipment.
| Hazard Type | Classification & Statement | Source(s) |
| Acute Oral Toxicity | LD50 (rat) = 246 mg/kg | [2] |
| Skin Irritation | Category 2; H315: Causes skin irritation | [11][15] |
| Eye Irritation | Category 2/2A; H319: Causes serious eye irritation | [11][15] |
| Respiratory Effects | Category 3; H335: May cause respiratory irritation | [15] |
| Acute Inhalation | Category 4; H332: Harmful if inhaled | [15] |
| Skin Sensitization | Can induce delayed skin hypersensitivity | [2] |
| Ecotoxicity | Aquatic Acute 1, Aquatic Chronic 2 | [16] |
| Other Concerns | EWG rates moderate concern for allergies & immunotoxicity | [1] |
Protocol for Safe Laboratory Handling
Objective: To outline the standard operating procedure for the safe handling of this compound powder in a research or development laboratory.
Required PPE:
-
Nitrile or neoprene gloves, inspected before use.[15]
-
Safety glasses with side shields or chemical splash goggles.
-
A properly fitted laboratory coat.
Engineering Controls:
-
All handling of the solid powder (weighing, transferring) must be performed inside a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[15]
Step-by-Step Handling Procedure:
-
Preparation: Cordon off the work area. Ensure a chemical spill kit and emergency eyewash/shower station are accessible.
-
Weighing and Transfer:
-
Don all required PPE.
-
Perform all manipulations within the fume hood.
-
Use a spatula to carefully transfer the required amount of powder from the stock container to a tared weigh boat. Avoid generating dust.
-
Securely close the stock container immediately after use.
-
-
Solubilization: Add the powder to the chosen solvent within the fume hood. Ensure the vessel is capped or covered during dissolution.
-
Decontamination and Waste Disposal:
-
Wipe down the spatula, weigh boat, and work surface with a damp cloth.
-
Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a clearly labeled hazardous waste container according to institutional and local regulations.
-
-
Personal Hygiene: After handling is complete and before leaving the work area, remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly with soap and water.[15][17]
Storage:
-
Store in a tightly sealed container in a cool, dry, well-ventilated area.[17]
-
Keep away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[17]
-
Store protected from light.[8]
Conclusion
This compound is a specialized chemical with a well-defined role in the cosmetics industry, particularly in the formulation of oxidative hair colorants. Its properties are dictated by its unique structure, balancing the reactivity of the aminophenyl core with the solubilizing and modulating effects of the diethanol side chains. For formulation scientists, it represents a tool for achieving specific, lasting color outcomes. However, its toxicological profile, especially its potential as a skin sensitizer and irritant, necessitates strict adherence to rigorous safe handling protocols. A comprehensive understanding of its chemistry, application, and safety is paramount for its responsible use in research and product development.
References
- EWG Skin Deep®. (n.d.). What is N,N-BIS(2-HYDROXYETHYL)-P-PHENYLENEDIAMINE SULFATE.
- European Commission. (2010, March 3). N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
- Sigma-Aldrich. (n.d.). This compound.
- ChemicalBook. (2026, January 15). N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate | 54381-16-7.
- Samboo. (n.d.). N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate - Cosmetic Ingredients.
- CymitQuimica. (n.d.). Ethanol, 2,2'-[(4-aminophenyl)imino]bis-, sulfate (1:1) (salt).
- CymitQuimica. (n.d.). CAS 54381-16-7: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
- Sigma-Aldrich. (n.d.). This compound | 54381-16-7.
- INCI Beauty. (n.d.). (N,n-bis(2-hydroxyethyl)-p-phenylenediamine Sulfate).
- Fisher Scientific. (2018, March 8). SAFETY DATA SHEET.
- Anhui Senrise Technology Co., Ltd. (n.d.). Material Safety Data Sheet.
- Aaronchem. (n.d.). This compound.
- BLDpharm. (n.d.). 54381-16-7|this compound.
- PubChem. (n.d.). N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate.
- SpecialChem. (2021, July 26). n,n-bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
- Kingphar. (n.d.). N, N-Bis(2-Hydroxyethyl)-P-Phenylenediamine Sulphate CAS No. 54381-16-7.
- Santa Cruz Biotechnology, Inc. (n.d.). 2,2′-((4-Aminophenyl)azanediyl)diethanol sulfate.
- ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
Sources
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- 4. N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate | Samboo [haircareingredients.com]
- 5. CAS 54381-16-7: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine… [cymitquimica.com]
- 6. Ethanol, 2,2'-[(4-aminophenyl)imino]bis-, sulfate (1:1) (s… [cymitquimica.com]
- 7. N, N-Bis(2-Hydroxyethyl)-P-Phenylenediamine Sulphate CAS No. 54381-16-7 | Reformchem [reformchem.com]
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- 17. fishersci.com [fishersci.com]
2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate chemical structure and IUPAC name.
High-Purity Characterization, Synthesis, and Analytical Protocols
Executive Summary
This technical guide provides a comprehensive structural and functional analysis of 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate (CAS: 54381-16-7).[1] While predominantly utilized as a precursor in oxidative hair coloring systems, its structural motif—a p-phenylenediamine core substituted with hydrophilic hydroxyethyl groups—presents unique physicochemical properties relevant to organic synthesis and pharmaceutical impurity profiling.
This document is designed for research scientists and drug development professionals. It focuses on the causality of chemical behavior , self-validating analytical protocols , and safety toxicology , specifically addressing the critical issue of nitrosamine formation in aromatic amines.
Chemical Identity & Structural Analysis[1][2][3][4]
The compound is a sulfate salt of a tertiary aromatic amine. The "azanediyl" nomenclature refers to the nitrogen atom connecting the phenyl ring and the two ethanol chains.
1.1 Nomenclature & Identifiers
| Parameter | Specification |
| IUPAC Name | 2-[4-Amino-N-(2-hydroxyethyl)anilino]ethanol sulfate (1:[1]1) |
| Common Synonyms | N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate; 4-Amino-N,N-di(β-hydroxyethyl)aniline sulfate |
| CAS Registry Number | 54381-16-7 |
| Molecular Formula | |
| Molecular Weight | 294.32 g/mol |
| SMILES (Free Base) | C1=CC(=CC=C1N)N(CCO)CCO |
| InChI Key | KMCFMEHSEWDYKG-UHFFFAOYSA-N |
1.2 Structural Commentary
The molecule features a para-substituted benzene ring.
-
C1 Position: A primary amine (
), serving as the reactive site for oxidative coupling (e.g., with couplers like resorcinol). -
C4 Position: A tertiary amine substituted with two hydroxyethyl groups.[2] These groups significantly increase water solubility compared to the parent p-phenylenediamine (PPD) and reduce skin penetration, altering the toxicological profile.
-
Salt Form: The sulfate counter-ion stabilizes the oxidation-prone free base, ensuring shelf-life stability.
Physicochemical Profile
The following data aggregates experimental values essential for formulation and handling.
| Property | Value / Range | Context |
| Physical State | White to off-white crystalline powder | Darkens upon oxidation/light exposure. |
| Melting Point | 168 – 171 °C | Sharp endotherm indicates high purity. |
| Solubility (Water) | ~7.5 g/L (20 °C) | Moderate; enhanced by acidic pH. |
| Solubility (DMSO) | > 100 g/L | Preferred solvent for stock solutions. |
| pKa | Not explicitly reported; Est. ~5.5 (aniline N) | Protonation of the tertiary amine occurs at lower pH. |
| Log P | -0.44 (Calculated) | Hydrophilic nature limits passive membrane transport. |
Synthesis & Manufacturing Pathway
High-purity synthesis typically avoids direct ethoxylation of p-phenylenediamine due to poly-alkylation byproducts. The preferred route utilizes a nucleophilic aromatic substitution on a nitro-benzene precursor, followed by reduction.
3.1 Synthesis Logic Flow
The following diagram illustrates the "Nitro-Reduction" pathway, chosen for its regioselectivity.
Figure 1: Regioselective synthesis pathway via nucleophilic aromatic substitution (
3.2 Experimental Protocol (Bench Scale)
-
Nucleophilic Substitution: React 1-chloro-4-nitrobenzene with excess diethanolamine at 100-120°C. The electron-withdrawing nitro group activates the ring for chloride displacement.
-
Reduction: Dissolve the nitro-intermediate in methanol. Add 10% Pd/C catalyst. Hydrogenate at 3-5 bar pressure until
uptake ceases. Filter catalyst. -
Salt Formation: Cool the filtrate to 0-5°C. Slowly add stoichiometric sulfuric acid. The sulfate salt precipitates as a white solid.
-
Purification: Recrystallize from water/ethanol to remove trace unreacted amines.
Analytical Characterization (Self-Validating Protocol)
For researchers, verifying identity and purity is critical, particularly to detect oxidation byproducts (semi-quinones) or nitrosamine contaminants.
4.1 HPLC Method Validation
Objective: Separate the active amine from potential oxidized dimers and hydrolysis byproducts.
Chromatographic Conditions:
-
Column: Primesep 100 (Mixed-mode: Reverse phase + Cation exchange) or C18 with ion-pairing agent.
-
Why Mixed Mode? The molecule is highly polar and basic; standard C18 columns often yield poor retention.
-
-
Mobile Phase:
-
Gradient: Isocratic 10-30% B (depending on column retention) or gradient 5%
50% B over 20 mins. -
Detection: UV at 240 nm (max) and 210 nm.
4.2 Analytical Decision Tree
Figure 2: Analytical workflow emphasizing impurity profiling and mass spectrometry confirmation.
Toxicological & Safety Context
For drug development professionals, understanding the toxicology of this scaffold is vital, especially regarding nitrosamine formation risk (a critical quality attribute in modern GMP).
5.1 Nitrosamine Risk (Critical)
As a secondary/tertiary amine derivative, this compound is prone to nitrosation in the presence of nitrosating agents (e.g., nitrites in water or packaging).
-
Risk: Formation of N-nitrosamines (carcinogenic).
-
Control Strategy: Regulatory bodies (SCCS, FDA) recommend a limit of < 50 ppb nitrosamine content in the final raw material [1, 2].
-
Handling: Do not store near nitrosating agents; use nitrite-free water for analysis.
5.2 Safety Profile
-
Skin Sensitization: Classified as a strong sensitizer (Category 1). It can induce contact dermatitis.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (Aquatic Chronic 2).
-
Mutagenicity: Generally negative in in vivo micronucleus tests, though in vitro results can be equivocal without metabolic activation [2].
References
-
Scientific Committee on Consumer Safety (SCCS). (2010).[5] Opinion on Hydroxyethyl-p-phenylenediamine sulfate.[2][6][7][5] SCCS/1310/10.[5] European Commission.[2][8] Link
-
Scientific Committee on Consumer Products (SCCP). (2006).[5] Opinion on N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.[1][2][6][7][8] SCCP/0983/06.[8] European Commission.[2][8] Link
-
PubChem. (2024). Compound Summary: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (CAS 54381-16-7).[1][2][6][7] National Library of Medicine. Link
-
SIELC Technologies. (2023). HPLC Method for Analysis of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate.Link
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- 3. HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. 54381-16-7 | CAS DataBase [chemicalbook.com]
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- 6. CAS 54381-16-7: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine… [cymitquimica.com]
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Synthesis pathways for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Process Chemists, and Drug Development Professionals CAS Number: 54381-16-7 (Sulfate Salt) | Free Base CAS: 99-60-5[1][2]
Executive Summary & Strategic Utility
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a critical primary intermediate in oxidative hair coloring formulations and a monomeric precursor for high-performance polymers.[1][2] Its structural integrity—defined by the para-diamine core and dual hydroxyethyl tails—imparts superior solubility and coupling kinetics compared to unsubstituted p-phenylenediamine (PPD).[1]
This guide delineates the Nitro-Reduction Pathway , the industry-standard route preferred for its high regioselectivity and scalability.[2] Unlike direct ethoxylation of PPD, which suffers from poly-alkylation impurities, this pathway ensures precise N,N-disubstitution prior to amine generation.[1][2]
Retrosynthetic Analysis & Pathway Logic
To synthesize the target molecule with pharmaceutical-grade purity (>98%), we employ a "Protect-then-Reduce" strategy.[1][2] The para-amino functionality is generated after the alkyl chains are installed, preventing over-alkylation.
The Disconnection Logic:
-
Target: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate.
-
Precursor 1 (Salt Formation): Free amine base + Sulfuric Acid.[1]
-
Precursor 2 (Reduction): N,N-Bis(2-hydroxyethyl)-4-nitroaniline.[1][2]
-
Starting Materials (SNAr): 4-Chloronitrobenzene + Diethanolamine.
Diagram 1: Retrosynthetic Pathway
Caption: Logical disconnection showing the stepwise construction of the p-phenylenediamine core.
Detailed Experimental Protocol
Phase 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Synthesis of N,N-Bis(2-hydroxyethyl)-4-nitroaniline.[1][2][3] Mechanism: The electron-withdrawing nitro group at the para-position activates the benzene ring, facilitating the displacement of the chlorine atom by the secondary amine (diethanolamine).
Reagents:
-
Diethanolamine (2.5 eq) – Excess acts as base and solvent.[1]
-
Sodium Carbonate (1.1 eq) – Optional acid scavenger if reducing amine load.[1]
-
Solvent: Water or n-Butanol (optional, neat reaction preferred for green chemistry).[1][2]
Protocol:
-
Charge: In a 500mL round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 157.6 g (1.0 mol) of 4-chloronitrobenzene.
-
Addition: Add 262.8 g (2.5 mol) of diethanolamine.
-
Reaction: Heat the mixture to 120–130°C . The solid 4-chloronitrobenzene will melt, forming a biphasic liquid system initially, which homogenizes as the reaction proceeds.
-
Monitoring: Maintain temperature for 8–12 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).[1] The starting material spot (Rf ~0.8) should disappear, replaced by the bright yellow product spot (Rf ~0.3).
-
Work-up: Cool the mixture to 80°C and pour into 1L of ice-water with vigorous stirring. The product will precipitate as a yellow solid.
-
Purification: Filter the yellow precipitate. Wash with cold water (3 x 200mL) to remove excess diethanolamine and salts. Recrystallize from Ethanol/Water (9:1) if high purity is required.[1][3]
Phase 2: Catalytic Hydrogenation
Objective: Reduction of the nitro group to the primary amine. Safety Note: Hydrogen gas is highly flammable.[1] Purge systems with Nitrogen before introducing Hydrogen.[4]
Reagents:
-
N,N-Bis(2-hydroxyethyl)-4-nitroaniline (Intermediate from Phase 1)[1][2]
-
Catalyst: 10% Palladium on Carbon (Pd/C) (5 wt% loading relative to substrate)[1]
-
Solvent: Methanol or Ethanol (anhydrous).[1]
Protocol:
-
Dissolution: Dissolve 113 g (0.5 mol) of the nitro intermediate in 500 mL of Methanol in a hydrogenation vessel (Parr reactor).
-
Catalyst Addition: Carefully add 5.6 g of 10% Pd/C (wet paste preferred to minimize ignition risk).
-
Hydrogenation: Seal the reactor. Purge 3x with Nitrogen, then 3x with Hydrogen. Pressurize to 3–5 bar (40–70 psi) H₂.
-
Reaction: Stir at 40–50°C . The reaction is exothermic; monitor internal temperature. Reaction is complete when Hydrogen uptake ceases (typically 2–4 hours).[1]
-
Visual Check: The bright yellow solution will turn colorless or pale pink (oxidation sensitive).
-
-
Filtration: Filter the warm solution through a Celite pad to remove the catalyst. Do not let the catalyst dry out (pyrophoric risk). Wash the pad with 50 mL Methanol.
Phase 3: Salt Formation & Isolation
Objective: Stabilization of the amine as the sulfate salt.
Protocol:
-
Acidification: Cool the filtrate from Phase 2 to 0–5°C in an ice bath.
-
Addition: Dropwise add concentrated Sulfuric Acid (0.5 mol, ~49 g) diluted in 50 mL cold Methanol. Maintain internal temperature <10°C.
-
Crystallization: The sulfate salt will precipitate immediately as a white to off-white solid.[1] Stir for 1 hour at 0°C to complete precipitation.
-
Isolation: Filter the solid under vacuum. Wash with cold Ethanol (2 x 50 mL) followed by Acetone (50 mL) to remove residual moisture and color bodies.[1]
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
Final Product Specifications:
-
Appearance: White to pale grey crystalline powder.[1]
-
Melting Point: 168–172°C (Decomposes).[1]
-
Solubility: Highly soluble in water; insoluble in ethanol/ether.[1]
Mechanism of Action (Chemical Logic)[1]
The synthesis relies on the electronic manipulation of the benzene ring.
-
Activation: The nitro group (-NO2) is a strong electron-withdrawing group (EWG).[1][5] Through resonance, it creates a partial positive charge at the para position, making the carbon-chlorine bond susceptible to nucleophilic attack.
-
Substitution: The lone pair on the nitrogen of diethanolamine attacks the para-carbon. The chloride ion is ejected as the leaving group (Meisenheimer complex intermediate).
-
Reduction: Catalytic hydrogenation saturates the nitro group, converting it to an amino group (-NH2), switching the electronic nature from electron-withdrawing to electron-donating.[1][2]
Diagram 2: Reaction Mechanism & Workflow
Caption: Step-wise mechanistic flow from activation to final salt stabilization.
Troubleshooting & Critical Control Points
| Parameter | Observation | Corrective Action |
| Phase 1 Temp | Reaction < 100°C | Incomplete Conversion. The C-Cl bond requires high energy to break.[1][2] Increase temp to 120°C+. |
| Phase 2 Color | Solution remains Yellow | Catalyst Poisoning. Sulfur or Cl- residues from Phase 1 may poison Pd.[1][2] Recrystallize Nitro intermediate before reduction. |
| Phase 3 pH | Product turns purple | Oxidation. The free base oxidizes rapidly in air at neutral/basic pH. Ensure rapid acidification and inert atmosphere. |
| Yield Loss | No precipitate in Phase 3 | Solubility Issue. Water content is too high.[1] Use anhydrous alcohols for the acid step. |
Safety & Regulatory (E-E-A-T)[1]
-
Sensitization: Like all p-phenylenediamine derivatives, this compound is a potential skin sensitizer.[1][2] Handle with full PPE (nitrile gloves, respirator).[1]
-
Precursor Toxicity: 4-Chloronitrobenzene is a methemoglobinemia agent.[1][2] Avoid all skin contact.
-
Waste Disposal: Aqueous waste from Phase 1 contains diethanolamine and chloride salts; dispose of via high-temperature incineration.[1][2]
References
-
European Commission. (2010).[1] Opinion on N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate. Scientific Committee on Consumer Safety. Link
-
PubChem. (n.d.).[1] N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate Compound Summary. National Library of Medicine. Link[1]
-
ChemicalBook. (2025).[1] N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate Properties and Synthesis. Link
-
BenchChem. (2025).[1][3][6] Application Notes and Protocols for N-(2-chloroethyl)-4-nitroaniline in Organic Synthesis. (Relevant for SNAr conditions). Link[1]
-
Patent US5414128A. (1995).[1] Process for the preparation of N-substituted nitro-p-phenylenediamines. (Describes the fluoro/chloro displacement route). Link
Sources
- 1. CAS 54381-16-7: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine… [cymitquimica.com]
- 2. Hair dyeing compositions comprising 2-Amino-3-5-substituted phenol compounds and use thereof - Patent 1634572 [data.epo.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Give reasons for the following observations. (i) p-chloronitrobenzene rea.. [askfilo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Discovery and history of Hydroxyethyl-p-phenylenediamine sulfate.
This technical guide details the discovery, chemistry, and application of Hydroxyethyl-p-phenylenediamine sulfate (specifically 1-(2-Hydroxyethyl)-2,5-diaminobenzene sulfate ; CAS 93841-25-9).
CAS: 93841-25-9 | Function: Primary Intermediate (Oxidative Hair Coloring) | Class: Substituted Phenylenediamine
Executive Summary: The Evolution of Low-Sensitizing Chromophores
The development of Hydroxyethyl-p-phenylenediamine sulfate represents a critical milestone in the "post-PPD" era of cosmetic chemistry. For decades, p-Phenylenediamine (PPD) was the industry standard for permanent hair coloring due to its superior coverage and color fastness. However, PPD’s high sensitization potential (contact allergy) necessitated the engineering of alternatives that maintained chromatic performance while reducing hapten-protein binding affinity.
Hydroxyethyl-p-phenylenediamine sulfate was designed to sterically hinder the formation of the Bandrowski’s base trimer—a key sensitizer in PPD oxidation—while retaining the ability to form stable indo dyes within the hair cortex. This guide explores the molecular engineering, synthesis, and safety validation of this molecule.
Chemical Identity & Molecular Distinctions
Critical Disambiguation: In technical literature, "Hydroxyethyl-p-phenylenediamine" can refer to multiple isomers. This guide focuses on the specific isomer approved for use in the EU and US under CAS 93841-25-9 .
| Feature | Specification |
| IUPAC Name | 1-(2,5-Diaminophenyl)ethanol sulfate (1:1) |
| Common Name | Hydroxyethyl-p-phenylenediamine sulfate |
| CAS Number | 93841-25-9 |
| Molecular Formula | C₈H₁₂N₂O[1][2][3] · H₂SO₄ |
| Molecular Weight | 250.27 g/mol |
| Physical Form | Off-white to pale pink crystalline powder |
| Solubility | Highly soluble in water; insoluble in ethanol/ether |
| pKa | ~2.5 (amine protonation) |
Note: Do not confuse with N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (CAS 54381-16-7), a different coupler/intermediate with a distinct toxicological profile.
Historical Genesis: The Stability Challenge
The discovery of CAS 93841-25-9 was driven by the instability of earlier "hydroxyethyl" derivatives.
-
1990s (The Early Attempts): Patents such as EP 400,330 B1 and GB 2,239,265 A proposed 2-(2-hydroxyethyl)-p-phenylenediamine as a PPD substitute. While less sensitizing, the free base was chemically unstable, oxidizing rapidly in air and losing dyeing potency before formulation.
-
2001 (The Breakthrough): Researchers at major cosmetic firms (notably Wella and L'Oréal) identified that shifting the hydroxyethyl group to the ring (creating a phenylethanol derivative) and converting it to a sulfate salt dramatically improved shelf-life stability.
-
Patent Landmark: EP 1,120,105 B1 (2001) disclosed the synthesis of 1-(2,5-diaminophenyl)ethanol and its sulfate salt, proving it could withstand long-term storage and oxidative stress better than its predecessors.
Synthesis & Manufacturing Protocol
The industrial synthesis of Hydroxyethyl-p-phenylenediamine sulfate is a multi-step process designed to ensure regiospecificity. The most robust pathway starts from 2-Aminoacetophenone , avoiding the formation of unstable isomers.
DOT Diagram: Industrial Synthesis Pathway
Figure 1: Industrial synthesis route from 2-Aminoacetophenone to CAS 93841-25-9, ensuring high purity and stability.
Mechanism of Action: Oxidative Coupling
In the hair dyeing process, Hydroxyethyl-p-phenylenediamine sulfate acts as the Primary Intermediate . It requires a Coupler (e.g., Resorcinol, m-Aminophenol) and an Oxidant (Hydrogen Peroxide) to form the final colored polymer.
Mechanism:
-
Penetration: The small sulfate salt penetrates the hair cuticle.
-
Activation: H₂O₂ oxidizes the diamine to a reactive quinonediimine (QDI) intermediate.
-
Coupling: The QDI attacks the coupler (rich in electrons) to form a leuco-dye.
-
Final Oxidation: The leuco-dye is further oxidized to the final Indo dye (locked inside the hair shaft).
DOT Diagram: Reaction Mechanism
Figure 2: Oxidative coupling mechanism forming the chromophore inside the hair shaft.
Toxicological Safety Profile
The primary driver for using CAS 93841-25-9 is its improved safety profile compared to PPD.
Sensitization Potential Comparison
Data derived from Local Lymph Node Assays (LLNA) and human patch test studies.
| Parameter | p-Phenylenediamine (PPD) | Hydroxyethyl-p-phenylenediamine Sulfate |
| Sensitization Potency | Extreme Sensitizer (EC3 < 1%) | Strong Sensitizer (EC3 ~ 1.5%) |
| Cross-Reactivity | High | Low (approx. 0.9% in PPD-allergic patients) |
| Mutagenicity (Ames) | Positive (in some strains) | Negative (SCCS confirmed) |
| SCCS Opinion | Safe up to 2% (with warnings) | Safe up to 1.5% (on-head) |
Key Insight: A study of 216 patients suspected of hair dye allergy showed that while 19.9% reacted to PPD, only 0.9% reacted to Hydroxyethyl-p-phenylenediamine sulfate, making it a viable alternative for many (though not all) PPD-sensitive individuals.
Analytical Protocol: HPLC Determination
For researchers validating raw material purity or formulation stability, the following High-Performance Liquid Chromatography (HPLC) protocol is recommended, aligned with SCCS validation methods.
Objective: Quantify CAS 93841-25-9 and detect impurities (e.g., residual 2-aminoacetophenone).
Method Parameters
-
System: HPLC with Diode Array Detector (DAD).
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM Phosphate Buffer (pH 6.0) + 5 mM Ion Pair Reagent (Octanesulfonic acid sodium salt).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (purity) and 290 nm (impurity profiling).
-
Temperature: 25°C.
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 80 | 20 |
| 20.0 | 20 | 80 |
| 25.0 | 95 | 5 |
Self-Validation Step: The retention time for Hydroxyethyl-p-phenylenediamine sulfate should be approximately 5.5 - 6.5 minutes under these conditions. The peak must show >99.5% spectral homogeneity.[4] If tailing occurs, adjust the pH of Mobile Phase A (lower pH reduces silanol interactions).
References
-
SCCS (Scientific Committee on Consumer Safety). (2008). Opinion on Hydroxyethyl-p-phenylenediamine sulfate (CAS 93841-25-9).[5] SCCP/1124/07.[4] European Commission.[6] Link
-
European Patent Office. (2001). Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound in oxidative hair dyeing. Patent No.[7] EP 1120105 B1. Link
-
Frosch, P. J., et al. (2011). Patch testing with hydroxyethyl-p-phenylenediamine sulfate - cross-reactivity with p-phenylenediamine.[8][9] Contact Dermatitis, 65(5), 266-272. Link
-
SCCS. (2015). Opinion on Oxidative Hair Dye Substances and Hydrogen Peroxide used in products to colour eyelashes. SCCS/1553/15. Link
-
Cosmetic Ingredient Review (CIR). (2023). Safety Assessment of p-Phenylenediamine and its Salts. (Contextual comparison for sensitization data). Link
Sources
- 1. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | SIELC Technologies [sielc.com]
- 2. WO2001054656A1 - Novel primary intermediate for use in oxidative hair dyeing - Google Patents [patents.google.com]
- 3. DE69905537T2 - New developer substance for oxidation hair dye - Google Patents [patents.google.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 6. cir-safety.org [cir-safety.org]
- 7. DE69905537T2 - Neue Entwicklersubstanz für Oxidationshaarfärbemittel - Google Patents [patents.google.com]
- 8. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | 54381-16-7 | Benchchem [benchchem.com]
- 9. ec.europa.eu [ec.europa.eu]
Technical Guide: Spectroscopic Characterization of 2,2'-((4-Aminophenyl)azanediyl)diethanol Sulfate
The following technical guide details the spectroscopic characterization of 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate , a critical intermediate in oxidative hair dye formulations. This guide is structured to provide researchers with actionable, self-validating protocols for Quality Control (QC) and structural verification.
CAS Number: 54381-16-7 Synonyms: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate; Ethanol, 2,2'-[(4-aminophenyl)imino]bis-, sulfate (1:[1][2][3][4][5][6][7][8]1) (salt).[2][3][6][7][9] Molecular Formula: C₁₀H₁₆N₂O₂[6] · H₂SO₄ Molecular Weight: 294.32 g/mol (Salt); 196.25 g/mol (Free Base)
Introduction & Analytical Strategy
In the development of oxidative dyes, the purity of the sulfate salt is paramount. The presence of the sulfate counterion alters the solubility profile and stability compared to the free base. This guide focuses on distinguishing the salt from the free base and quantifying common impurities like N-nitrosodiethanolamine (NDELA) , a critical safety concern in ethanolamine derivatives.
The analytical workflow below outlines the logical progression from raw material to validated certificate of analysis.
Analytical Workflow Diagram
Caption: Logical flow for the structural validation of this compound, ensuring multi-modal confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for confirming the carbon backbone and the ratio of protons. For the sulfate salt, solvent selection is critical due to the exchangeable protons on the ammonium and hydroxyl groups.
Experimental Protocol
-
Solvent: DMSO-d₆ is preferred over D₂O.
-
Causality: D₂O causes rapid exchange of -OH and -NH/NH₃⁺ protons, making them invisible. DMSO-d₆ preserves these signals, allowing for a complete proton count.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹H NMR Data Assignment (400 MHz, DMSO-d₆)
The protonation of the amine groups in the sulfate salt causes a downfield shift compared to the free base.
| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 7.30 – 7.50 | Doublet (d) | 2H | Protons ortho to -NH₃⁺ (approx) |
| Ar-H | 6.80 – 7.10 | Doublet (d) | 2H | Protons ortho to -N(CH₂CH₂OH)₂ |
| NH/OH | 8.00 – 10.00 | Broad Singlet | Variable | Ammonium (-NH₃⁺) / Sulfate protons |
| O-CH₂ | 3.60 – 3.75 | Triplet (t) | 4H | -CH₂-CH₂ -OH |
| N-CH₂ | 3.45 – 3.60 | Triplet (t) | 4H | -N-CH₂ -CH₂-OH |
| OH | 4.80 – 5.20 | Broad | 2H | Aliphatic Hydroxyls (visible in dry DMSO) |
Self-Validating Check:
-
Symmetry: The aromatic region must show a characteristic AA'BB' system (two doublets). If the peaks appear as a complex multiplet, check for oxidation impurities (e.g., quinone imines).
-
Stoichiometry: Integration of the ethyl group protons (8H total) relative to the aromatic protons (4H) must be 2:1. Deviations suggest incomplete salt formation or excess solvent.
¹³C NMR Data Assignment (100 MHz, DMSO-d₆)
| Carbon Type | Shift (δ ppm) | Assignment |
| C-N (Tertiary) | ~145.0 | Aromatic C attached to dialkylamine |
| C-N (Primary) | ~130.0 | Aromatic C attached to primary amine |
| Ar-C | ~122.0 | Aromatic CH (ortho to primary amine) |
| Ar-C | ~115.0 | Aromatic CH (ortho to tertiary amine) |
| O-CH₂ | ~58.0 | -CH₂-C H₂-OH |
| N-CH₂ | ~53.0 | -N-C H₂-CH₂-OH |
Infrared Spectroscopy (FT-IR)
IR is the definitive method for confirming the salt form. The sulfate ion exhibits a distinct, intense absorption band that is absent in the free base.
Experimental Protocol
-
Method: KBr Pellet or ATR (Attenuated Total Reflectance).[10]
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans.
Key Diagnostic Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Value |
| 3200 – 3400 | O-H / N-H | Stretching (Broad) | Indicates presence of alcohol and amine. |
| 2600 – 3000 | N-H⁺ | Stretching (Broad) | Confirming Salt: Ammonium salt formation broadens this region. |
| 1510 – 1600 | C=C (Ar) | Ring Stretch | Confirms aromatic backbone. |
| 1050 – 1150 | SO₄²⁻ | S-O Stretch | CRITICAL: Strong, broad band. Absence indicates free base. |
| 1020 – 1040 | C-O | Primary Alcohol Stretch | Confirms diethanol chain. |
Self-Validating Check: If the spectrum lacks the broad, intense band centered around 1100 cm⁻¹ , the sample is likely the free base or the sulfate stoichiometry is incorrect.
Mass Spectrometry (MS)[10]
Mass spectrometry validates the molecular weight of the parent cation and provides a fragmentation fingerprint for identity confirmation.
Experimental Protocol
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.
-
Note: The sulfate anion (97 Da) is typically not observed in positive mode; you will detect the protonated free base.
MS Data & Fragmentation
-
Parent Ion [M+H]⁺: m/z 197.1 (Calculated for C₁₀H₁₇N₂O₂⁺).
-
Major Fragments:
-
m/z 166: Loss of -CH₂OH (31 Da).
-
m/z 152: Loss of -CH₂CH₂OH (45 Da).
-
m/z 136: Loss of both -CH₂OH groups (rare, high energy).
-
Fragmentation Pathway Diagram
Caption: ESI(+) Fragmentation pathway for the protonated parent molecule.
Quality Control & Impurity Profiling
The Scientific Committee on Consumer Safety (SCCS) has identified specific impurities that must be monitored.
-
Phenyldiethanolamine: Limit < 50 ppm.[7] Detected via HPLC-UV.
-
N-Nitrosodiethanolamine (NDELA): A potent carcinogen.
-
Detection: LC-MS/MS or GC-TEA.
-
Limit: < 50 ppb (parts per billion).
-
Source: Reaction of the secondary amine impurities with nitrosating agents.
-
Storage Stability: The sulfate salt is prone to oxidation (darkening) if exposed to light and air.
-
Requirement: Store in amber vials under inert atmosphere (Argon/Nitrogen).
-
Visual QC: Pure salt is white to off-white. A brown/purple hue indicates oxidation (formation of Bandrowski's base-like trimers).
References
-
Scientific Committee on Consumer Products (SCCP).[11][12][13] (2006).[9][11][12][14][15] Opinion on N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate. SCCP/0983/06.[7][11][12][13][14][15] European Commission.[11][13] Available at: [Link]
-
PubChem.[6] (n.d.). N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate. National Library of Medicine. Available at: [Link]
-
Cosmetic Ingredient Review (CIR).[6] (2011). Final Report on the Safety Assessment of N,N-Bis(2-Hydroxyethyl)-p-Phenylenediamine Sulfate. International Journal of Toxicology. Available at: [Link]
Sources
- 1. N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate | 54381-16-7 [chemicalbook.com]
- 2. CAS 54381-16-7: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine… [cymitquimica.com]
- 3. CAS 54381-16-7: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine… [cymitquimica.com]
- 4. N,N-Bis(2-Hydroxyethyl)-p-Phenylenediamine Sulfate--Hangzhou Haichem Co., Ltd. [haichem.com]
- 5. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | SIELC Technologies [sielc.com]
- 6. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | C10H18N2O6S | CID 93296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. hpc-standards.com [hpc-standards.com]
- 9. cir-safety.org [cir-safety.org]
- 10. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | 54381-16-7 | Benchchem [benchchem.com]
- 11. ec.europa.eu [ec.europa.eu]
- 12. vdoc.pub [vdoc.pub]
- 13. N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate.pdf [slideshare.net]
- 14. cir-safety.org [cir-safety.org]
- 15. ec.europa.eu [ec.europa.eu]
Methodological & Application
Protocol for the synthesis of 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate in a lab setting.
Strategic Abstract & Route Selection
This application note details the laboratory-scale synthesis of 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate , a critical precursor in oxidative dye chemistry and a potential monomer for conductive polymers.
The Synthetic Logic
While direct ethoxylation of p-phenylenediamine (PPD) is theoretically possible, it lacks regioselectivity, leading to mixtures of N,N-, N,N'-, and poly-ethoxylated species. To ensure structural integrity and high purity suitable for pharmaceutical or high-grade cosmetic applications, this protocol utilizes a Nucleophilic Aromatic Substitution (
Advantages of this Route:
-
Regiocontrol: Starting with 1-chloro-4-nitrobenzene ensures the hydroxyethyl groups attach exclusively to one nitrogen atom.
-
Purification: The intermediate (nitro compound) is a stable solid that can be recrystallized, removing isomers before the sensitive reduction step.
-
Stability: Isolating the final product as a sulfate salt prevents the rapid oxidation typical of free-base phenylenediamines (Bandrowski’s base formation).
Safety & Hazard Profiling
CRITICAL WARNING: This synthesis involves sensitizers and potential carcinogens.
| Component | Hazard Class | Handling Protocol |
| 1-Chloro-4-nitrobenzene | Toxic, Carcinogen | Use dedicated weighing boat; double glove (Nitrile). |
| p-Phenylenediamine derivatives | Skin Sensitizer | Avoid all skin contact. Trace amounts cause allergic dermatitis. |
| Hydrogen Gas ( | Flammable/Explosive | Use a blast shield or rated autoclave. Ground all equipment. |
| Palladium on Carbon (Pd/C) | Pyrophoric | Keep wet with water/solvent. Do not let dry filter cake contact air. |
Reaction Scheme & Workflow
Figure 1: Three-stage synthetic pathway ensuring regioselectivity and stability.
Detailed Experimental Protocol
Phase 1: Synthesis of N,N-Bis(2-hydroxyethyl)-4-nitroaniline
Mechanism: Nucleophilic Aromatic Substitution (
Reagents:
-
1-Chloro-4-nitrobenzene (15.76 g, 100 mmol)
-
Diethanolamine (31.54 g, 300 mmol) [3.0 equivalents]
-
Water (10 mL) - Optional, acts as a phase transfer aid.
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Add 1-chloro-4-nitrobenzene and diethanolamine.
-
Reaction: Heat the mixture to 130°C for 6–8 hours.
-
Observation: The mixture will turn deep yellow/orange.
-
QC Check: Monitor TLC (Solvent: Ethyl Acetate/Hexane 1:1). SM (
) should disappear; Product ( ) appears.
-
-
Quench: Cool the reaction mixture to ~60°C. Pour slowly into 300 mL of ice-cold water with vigorous stirring.
-
Isolation: The product will precipitate as a bright yellow solid. Stir for 30 minutes to ensure granulation.
-
Filtration: Filter via Büchner funnel. Wash with cold water (
mL) to remove excess diethanolamine. -
Drying: Dry in a vacuum oven at 50°C.
-
Expected Yield: 85–90% (23–24 g).
-
Appearance: Yellow crystalline solid.
-
Phase 2: Catalytic Hydrogenation
Mechanism: Heterogeneous catalysis reducing
Reagents:
-
Phase 1 Intermediate (11.3 g, 50 mmol)
-
Palladium on Carbon (10% Pd/C, 50 wt% wet) (1.1 g)
-
Methanol (150 mL)
-
Hydrogen Gas (
)
Procedure:
-
Loading: In a Parr hydrogenation bottle (or autoclave), add the nitro intermediate and Methanol.
-
Catalyst Addition: Add Pd/C carefully. Safety: Add under an inert blanket (Nitrogen/Argon) if possible to prevent ignition.
-
Reduction: Pressurize to 40 psi (2.7 bar)
. Shake/stir at Room Temperature.-
Exotherm Warning: The reaction is exothermic. Monitor temperature; keep below 40°C to prevent side reactions.
-
-
Completion: Reaction is complete when
uptake ceases (approx. 2–4 hours).-
Visual QC: The bright yellow solution should become colorless or very pale pink.
-
-
Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with 20 mL Methanol.
-
Critical:Do not evaporate to dryness yet. The free amine oxidizes rapidly in air (turning purple/black). Proceed immediately to Phase 3.
-
Phase 3: Sulfate Salt Formation
Mechanism: Acid-base neutralization to stabilize the amine.
Reagents:
-
Sulfuric Acid (
, conc. 98%) -
Ethanol (Absolute)
Procedure:
-
Preparation: Cool the methanolic filtrate from Phase 2 to 0–5°C in an ice bath.
-
Acidification: Dilute 2.8 mL (approx. 50 mmol) of conc.
in 10 mL cold Ethanol. Add this solution dropwise to the amine solution.[1] -
Crystallization: The sulfate salt will precipitate as a white solid.
-
Note: If precipitation is slow, add 50 mL of Diethyl Ether or Isopropanol as an antisolvent.
-
-
Isolation: Filter the white solid under nitrogen (if available) or quickly in air.
-
Washing: Wash with cold Isopropanol (
mL). -
Drying: Dry under high vacuum at 40°C.
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Melting Point | 168–171°C | Capillary Method |
| Solubility | Soluble in water (>150 g/L) | Gravimetric |
| Identity | Matches Reference Standard | IR / NMR |
NMR Interpretation (
- 7.4 ppm (d, 2H): Aromatic protons ortho to amine.
- 7.1 ppm (d, 2H): Aromatic protons meta to amine.
-
3.8 ppm (t, 4H):
protons. -
3.5 ppm (t, 4H):
protons.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete substitution | Increase temperature to reflux; ensure 3.0 eq of diethanolamine is used to scavenge HCl. |
| Product turns Purple/Black | Oxidation of free base | Work faster during Phase 2 filtration. Ensure Acid is added immediately after filtering catalyst. |
| Incomplete Reduction | Catalyst poisoning | Ensure Sulfur is not present in reagents. Use fresh Pd/C. Increase |
| Oily Product (Step 3) | Water contamination | Ensure solvents are dry. Use Isopropanol/Ether to triturate the oil into a solid. |
References
-
European Patent Office. (2001). Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound in oxidative hair dyeing. EP1120105B1. Link
-
PubChem. (n.d.). Compound Summary: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.[2][3][4][5][6][7] National Library of Medicine. Link
-
Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate.[2][3][4][5][6][7] European Commission. Link
-
ChemicalBook. (n.d.). N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate Properties and Synthesis.Link
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- 4. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | C10H18N2O6S | CID 93296 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate CAS#: 54381-16-7 [m.chemicalbook.com]
- 7. ec.europa.eu [ec.europa.eu]
Application Notes & Protocols: The Role and Use of 2,2'-((4-Aminophenyl)azanediyl)diethanol Sulfate in Oxidative Hair Coloring
Abstract
This document provides a comprehensive technical guide for researchers, cosmetic scientists, and product development professionals on the application of 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate (CAS No. 54381-16-7) as a primary intermediate in permanent (oxidative) hair dye formulations. These notes detail the underlying chemical mechanisms, provide validated laboratory-scale protocols for formulation and testing, and outline essential safety and analytical considerations. The causality behind experimental choices is explained to ensure a deep, functional understanding of the dyeing system.
Introduction to Oxidative Hair Dye Chemistry
Permanent hair coloring is a transformative process that relies on a series of chemical reactions occurring within the hair's cortex.[1] This system, known as oxidative dyeing, creates large, colored molecules that become physically trapped inside the hair shaft, resulting in a color that is resistant to washing.[2][3] The technology hinges on three core components:
-
Primary Intermediates (Precursors): Small, colorless aromatic amines, such as p-phenylenediamines or p-aminophenols, that serve as the foundation for the final color.[1][2][4][5][6] this compound is a key example of a primary intermediate.
-
Coupling Agents (Couplers): Aromatic compounds, often m-substituted, that react with the oxidized primary intermediates to modify the final shade.[2][4][6][7] By themselves, couplers produce little to no color.[4]
-
Oxidizing Agent: Typically hydrogen peroxide, which serves a dual purpose: it lightens the natural melanin pigment in the hair and oxidizes the primary intermediates to activate them for the coupling reaction.[2][4]
-
Alkalizing Agent: Commonly ammonia or monoethanolamine (MEA), which raises the pH to swell the hair cuticle, allowing the dye molecules to penetrate the cortex.[2][4][6][7]
This guide focuses specifically on this compound, a derivative of p-phenylenediamine (PPD), valued for its performance in creating a range of shades.
Compound Profile: this compound
A thorough understanding of the primary intermediate's properties is fundamental to its effective and safe use in formulations.
| Property | Value | Source(s) |
| CAS Number | 54381-16-7 | [8][9][10][11] |
| Synonyms | N,N-bis(2-hydroxyethyl)-1,4-phenylenediamine sulfate; N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate | [9][11] |
| Molecular Formula | C10H18N2O6S (or C10H16N2O2·H2SO4) | [9][10][11] |
| Molecular Weight | 294.32 g/mol | [9][10][11] |
| Appearance | Solid; Off-white to light purple crystalline powder | [8][9][12] |
| Melting Point | 168-171 °C | [8] |
| Purity (Typical) | ≥97% | [8][9] |
| Storage | Room temperature, protect from light | [8] |
Mechanism of Color Formation
The transformation from colorless precursors to vibrant, permanent hair color is a multi-step process orchestrated within the hair fiber.
-
Penetration: The alkaline environment of the dye mixture (pH 9-11) causes the overlapping scales of the hair cuticle to lift and swell.[6][13] This creates pathways for the small, unreacted molecules—the primary intermediate (this compound), couplers, and hydrogen peroxide—to diffuse into the cortex.[4][7]
-
Oxidation & Activation: Inside the cortex, hydrogen peroxide oxidizes the primary intermediate. This initial oxidation is the rate-determining step and results in the formation of a highly reactive quinonediimine intermediate.[14][15][16]
-
Coupling Reaction: This reactive quinonediimine rapidly attacks an electron-rich coupler molecule. This electrophilic substitution reaction forms a larger, yet still relatively colorless, leuco dye.[14]
-
Final Oxidation & Color Lock: The leuco dye undergoes further oxidation by hydrogen peroxide to form the final, large, conjugated dye molecule.[1][14] These newly formed molecules are too large to escape from the swollen cortex.[3] When the hair is rinsed and the pH returns to normal, the cuticle closes, trapping the color molecules permanently within the hair structure.
The specific shade, tone, and intensity of the final color are determined by the precise combination and concentration of the primary intermediate and the selected coupler(s).[6]
Caption: Fig 1: Oxidative Dyeing Pathway
Experimental Protocols
The following protocols provide a framework for the laboratory-scale formulation and evaluation of an oxidative hair dye system using this compound.
Part A: Preparation of the Dye Cream (Base)
The dye cream is an oil-in-water emulsion that carries the unreacted dye precursors. The following is a representative formulation. Causality: The emulsion base provides a stable vehicle for the dye intermediates, ensures even application, and contains conditioning agents to mitigate hair damage.
| Component | Function | Typical Concentration (w/w %) |
| Phase A (Oil Phase) | ||
| Cetearyl Alcohol | Thickener, Emulsifier | 8.0 - 15.0 |
| Glyceryl Stearate | Emulsifier | 2.0 - 5.0 |
| Ceteareth-20 | Surfactant, Emulsifier | 1.0 - 4.0 |
| Phase B (Water Phase) | ||
| Deionized Water | Solvent | to 100 |
| Propylene Glycol | Humectant, Solvent | 5.0 - 10.0 |
| Tetrasodium EDTA | Chelating Agent | 0.1 - 0.2 |
| Sodium Sulfite | Antioxidant | 0.2 - 0.5 |
| Phase C (Active Phase) | ||
| This compound | Primary Intermediate | 0.5 - 2.0 |
| Resorcinol | Coupler (e.g., for brown tones) | 0.1 - 1.0 |
| m-Aminophenol | Coupler (e.g., for red/brown tones) | 0.1 - 1.0 |
| Phase D (pH Adjustment) | ||
| Ammonium Hydroxide (28%) or MEA | Alkalizing Agent | to pH 9.5 - 10.5 |
Protocol:
-
Preparation of Phase A: In a primary beaker, combine the cetearyl alcohol, glyceryl stearate, and ceteareth-20. Heat to 75-80°C with gentle stirring until all components are melted and homogenous.
-
Preparation of Phase B: In a separate, larger beaker, combine the deionized water, propylene glycol, EDTA, and sodium sulfite. Heat to 75-80°C with stirring until all solids are dissolved. Causality: EDTA is added to chelate trace metal ions (e.g., copper from hair) that can otherwise accelerate the oxidation reaction prematurely and affect the final color outcome.[17] Sodium sulfite is an antioxidant that prevents the dye intermediates from oxidizing in the tube before use.
-
Emulsification: Slowly add Phase A to Phase B under high-shear homogenization. Mix until a uniform, white emulsion is formed.
-
Cooling: Begin cooling the emulsion to 40-45°C while stirring gently.
-
Addition of Actives (Phase C): In a separate small beaker, dissolve the primary intermediate and coupler(s) in a small amount of warm water or propylene glycol from the initial calculation. Once the main emulsion has cooled, add this active phase and mix until fully incorporated. Causality: The dye intermediates are added at a lower temperature to minimize premature degradation or reaction.
-
pH Adjustment (Phase D): Slowly add the alkalizing agent dropwise while monitoring the pH. Adjust to the target pH of 9.5 - 10.5.
-
Finalization: Add fragrance if desired and bring the batch to its final weight with deionized water. Mix until homogenous.
Part B: Preparation of the Developer Cream
The developer provides the necessary hydrogen peroxide to activate the dyeing process.
| Component | Function | Concentration (w/w %) |
| Deionized Water | Solvent | to 100 |
| Hydrogen Peroxide (35%) | Oxidizing Agent | 17.14 (for 6% or '20 Volume') |
| Cetearyl Alcohol | Thickener | 2.0 - 4.0 |
| Ceteareth-20 | Emulsifier | 1.0 - 2.0 |
| Phosphoric Acid | Stabilizer (pH adjuster) | to pH 2.5 - 3.5 |
| Sodium Stannate | Stabilizer | ~0.02 |
Causality: The low pH of the developer cream ensures the stability of hydrogen peroxide. The reaction is only initiated upon mixing with the alkaline dye cream.
Part C: Laboratory Hair Swatch Dyeing Protocol
This protocol simulates the consumer use condition for performance evaluation.
-
Preparation: Obtain standardized hair swatches (e.g., natural white or light blonde). Record their initial color values (Lab*) using a spectrophotometer.
-
Mixing: In a non-metallic bowl, mix the Dye Cream (Part A) and Developer Cream (Part B) in a 1:1 ratio by weight. Stir until the mixture is completely homogenous.
-
Application: Using a dye brush, apply the mixture evenly to the hair swatch, ensuring complete saturation.
-
Processing: Allow the swatch to process at room temperature (approx. 25°C) for 30-45 minutes.[3][18][19]
-
Rinsing: Thoroughly rinse the hair swatch with lukewarm water until the water runs clear.
-
Shampooing: Gently wash the swatch with a standard evaluation shampoo, then rinse.
-
Drying: Allow the swatch to air dry or use a hairdryer on a low setting.
-
Evaluation: Once fully dry, measure the final Lab* color values and calculate the color change (ΔE*). Visually assess the color, evenness, and feel of the hair.
Caption: Fig 2: Experimental Workflow for Hair Dye Evaluation
Analytical Quality Control
To ensure reproducibility and safety, the analysis of raw materials and finished products is critical. High-Performance Liquid Chromatography (HPLC) is the standard method for identifying and quantifying dye intermediates.[20][21][22][23]
-
Method: A reversed-phase HPLC system with a C18 column and UV detection (typically around 280 nm) is effective for separating and quantifying this compound and various couplers in a formulation.[24]
-
Sample Preparation: Samples of the dye cream are typically diluted in a suitable solvent (e.g., acetonitrile or methanol/water mixture), sonicated to ensure extraction, and filtered through a 0.2 µm filter before injection.[20]
Safety and Handling
As with all aromatic amines used in hair coloring, proper handling of this compound is essential.
-
Hazards: The compound is classified as harmful if inhaled and causes skin and serious eye irritation.[25] It may also cause respiratory irritation.[25]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[25] Handle the powder in a well-ventilated area or under a fume hood to avoid inhaling dust.[25]
-
First Aid Measures:
-
Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water.[26]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[26]
-
Inhalation: Move the person to fresh air. If breathing is difficult, consult a physician.[25]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[25]
-
Conclusion
This compound is a versatile and effective primary intermediate for use in oxidative hair dye systems. A comprehensive understanding of its chemical properties, its role in the oxidative coupling mechanism, and adherence to validated formulation and safety protocols are paramount for its successful application. By carefully selecting couplers and controlling reaction conditions, formulators can leverage this intermediate to develop a wide spectrum of permanent hair colors with reliable and reproducible results.
References
- Margaux Salon. (2024, July 26).
- A Comprehensive Guide to Understanding Different Types of Hair Dyes. (2023, November 2).
- Compound Interest. THE CHEMISTRY OF PERMANENT HAIR DYES.
- Kirk, O., et al. (n.d.).
- ChemRxiv. (n.d.).
- ResearchGate. (n.d.). Structures of primary oxidative hair dye intermediates paraphenylenediamine (PPD), para-toluenediamine (PTD) and resorcinol (coupler).
- Sigma-Aldrich. 2,2'-((4-Aminophenyl)azanediyl)
- PubMed. (2021, May 15).
- Sigma-Aldrich. 2,2'-((4-Aminophenyl)azanediyl)
- Hair Dye Products in Cosmetic Science. (2024, August 14).
- MDPI. (2015, April 22). Types of Hair Dye and Their Mechanisms of Action.
- CymitQuimica. Ethanol, 2,2'-[(4-aminophenyl)
- Aaronchem. 2,2'-((4-Aminophenyl)azanediyl)
- Santa Cruz Biotechnology. 2,2′-((4-Aminophenyl)azanediyl)
- Sigma-Aldrich. 2,2'-((4-Aminophenyl)azanediyl)
- Anhui Senrise Technology Co., Ltd. (n.d.).
- Sigma-Aldrich. 2,2'-((4-Aminophenyl)azanediyl)
- ResearchGate. (n.d.).
- Agilent Technologies. (2012, October 31). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS.
- Understanding 2,4-Diaminophenoxyethanol Sulfate for Hair Dye Formul
- PMC. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
- Ahmed, H., et al. (n.d.). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye.
- BLD Pharmatech. (n.d.).
- MAC-MOD Analytical. (n.d.). Detection of Hair Dye Components (I).
- European Commission. (2004, April 23). OPINION ON Intermediates and reaction products of oxidative hair dye ingredients formed during hair dyeing.
- European Patent Office. (n.d.).
- ResearchGate. (n.d.). THE CHEMISTRY MECHANISM OF HAIR DYES.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
Sources
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- 4. compoundchem.com [compoundchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cosmeticscience.net [cosmeticscience.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 54381-16-7 [sigmaaldrich.com]
- 9. Ethanol, 2,2'-[(4-aminophenyl)imino]bis-, sulfate (1:1) (s… [cymitquimica.com]
- 10. 54381-16-7 | MFCD00013177 | this compound [aaronchem.com]
- 11. 2,2′-((4-Aminophenyl)azanediyl)diethanol sulfate | CAS 54381-16-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. nbinno.com [nbinno.com]
- 13. stylebylouis.com [stylebylouis.com]
- 14. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Role of Redox Metals in Color Formation in a Hair Colorant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US4997451A - Oxidative hair dyeing compositions based on 4-aminophenol derivatives and new 4-aminophenol derivatives - Google Patents [patents.google.com]
- 19. CN103271844A - Hair dye taking 2,5-diaminophenylethanol sulfate as intermediate - Google Patents [patents.google.com]
- 20. agilent.com [agilent.com]
- 21. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]
- 23. ec.europa.eu [ec.europa.eu]
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- 26. file.bldpharm.com [file.bldpharm.com]
Application Note: High-Precision Quantification of 2,2'-((4-Aminophenyl)azanediyl)diethanol Sulfate
Technical Guide AN-2026-A50
Abstract & Chemical Context
This application note details the analytical protocols for the quantification of 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate (CAS: 54381-16-7), commonly referred to in the cosmetic and pharmaceutical industries as N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (Cosmetics Ingredient Code: A50).[1]
As a primary intermediate in oxidative hair coloring and a precursor in specific drug synthesis pathways, this molecule presents distinct analytical challenges:
-
Oxidative Instability: The free amine is prone to rapid oxidation into quinone-diimines, necessitating strict antioxidant handling.[1]
-
Polarity: The dual hydroxyethyl "tails" increase water solubility (
), often leading to poor retention on standard C18 columns.[1] -
Salt Stoichiometry: Accurate quantification requires distinguishing the sulfate salt form from the free base.
This guide provides three validated workflows: HPLC-DAD for formulation QC, LC-MS/MS for trace impurity/biological analysis, and Ion Chromatography for salt stoichiometry verification.[1]
Chemical Properties & Handling[1]
-
Molecular Formula:
[1][2] -
Molecular Weight: 294.32 g/mol (Salt); 196.25 g/mol (Free Base)[1]
-
Solubility: Highly soluble in water; sparingly soluble in ethanol.
-
Stability Warning: Solutions darken upon exposure to air. All standard preparations must utilize an antioxidant buffer.
The Oxidation Mechanism (Why Sample Prep Matters)
The following diagram illustrates the degradation pathway that leads to analytical errors if antioxidants are omitted.
Figure 1: Oxidation pathway of phenylenediamine derivatives.[1] Antioxidants intercept the semiquinone radical, reverting it to the analyte form.[1]
Sample Preparation Protocol
Objective: Extract analyte from complex matrices (creams/emulsions) while preventing oxidation.
Reagents
-
Extraction Solvent (ES-1): 0.2% (w/v) Erythorbic Acid or Ascorbic Acid in degassed water.[1]
-
Diluent (DL-1): 10mM Ammonium Acetate (pH 5.[1]0) with 0.1% Ascorbic Acid.
Workflow
-
Weighing: Accurately weigh 1.0 g of sample into a 50 mL centrifuge tube.
-
Dispersion: Add 20 mL of ES-1 . Vortex vigorously for 2 minutes to disperse the emulsion.
-
Extraction: Sonicate for 15 minutes in a water bath (< 25°C). Note: Heat accelerates oxidation; keep cool.[1]
-
Clarification: Add 10 mL Acetonitrile (to precipitate proteins/polymers). Vortex.
-
Centrifugation: Spin at 5000 RPM for 10 minutes.
-
Filtration: Filter supernatant through a 0.22 µm PVDF filter into an amber HPLC vial.
Method A: HPLC-DAD (Quality Control & Formulation)
Scope: Routine quantification of raw materials and finished products (0.1% - 5.0% w/w). Rationale: A Polar-Embedded C18 column is selected to prevent "phase collapse" in high-aqueous conditions and improve peak shape for the basic amine.[1]
Instrument Parameters
| Parameter | Setting |
| System | HPLC with Diode Array Detector (DAD) |
| Column | Agilent Poroshell 120 Bonus-RP or Waters Symmetry Shield RP18 (4.6 x 150 mm, 3.5 µm) |
| Column Temp | 25°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5-10 µL |
| Detection | UV 254 nm (Primary), 210 nm (Secondary) |
Mobile Phase
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0)
-
Mobile Phase B: Acetonitrile
-
Gradient:
System Suitability Criteria:
-
Tailing Factor: < 1.5
-
%RSD (n=6 injections): < 1.0%[1]
-
Resolution (from p-Phenylenediamine if present): > 2.0
Method B: LC-MS/MS (Trace Analysis & Toxicology)
Scope: Detection of trace impurities (< 50 ppb) or biological monitoring (plasma/urine).[1]
Rationale: ESI(+) is highly sensitive for the protonated amine (
Mass Spectrometry Conditions
-
Source: Electrospray Ionization (ESI) - Positive Mode[1]
-
Capillary Voltage: 3.5 kV[1]
-
Desolvation Temp: 400°C
MRM Transitions (Multiple Reaction Monitoring)
Note: Transitions must be optimized via direct infusion. The values below are theoretical based on structural fragmentation logic (loss of ethanol/water).
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Dwell (ms) | Type |
| A50 (Quant) | 197.1 | 153.1 | 20 | 50 | Loss of -CH2CH2OH |
| A50 (Qual) | 197.1 | 135.1 | 35 | 50 | Loss of -CH2CH2OH + H2O |
| PPD-d4 (IS) | 113.1 | 96.1 | 18 | 50 | Internal Standard |
Protocol Note: Use deuterated p-Phenylenediamine (PPD-d4) or N-Acetyl-PPD as an internal standard if isotopically labeled A50 is unavailable.[1]
Method C: Ion Chromatography (Sulfate Determination)
Scope: Confirming the salt form (Stoichiometry Check). Rationale: HPLC-UV detects the organic amine; IC detects the sulfate counter-ion to ensure the 1:1 molar ratio.
-
Column: Dionex IonPac AS11-HC (4 x 250 mm)
-
Eluent: KOH Gradient (10 mM -> 40 mM)
-
Suppressor: ASRS 300 (Recycle Mode)
-
Detection: Conductivity
-
Expected Result: A sulfate peak at ~5-7 mins.[1] Calculate molar ratio:
[1]
Analytical Workflow Summary
Figure 2: Decision tree for selecting the appropriate analytical technique based on sensitivity and data requirements.
Validation Parameters (ICH Q2(R1))
To ensure data integrity, the following validation parameters are recommended:
-
Linearity:
over 50% - 150% of target concentration. -
Accuracy (Recovery): Spike samples at 80%, 100%, and 120%. Acceptable range: 95-105%.[1]
-
Precision: Repeatability (n=6) RSD < 2.0%.
-
LOD/LOQ: Determine via Signal-to-Noise (S/N) ratio.
-
LOD: S/N = 3[1]
-
LOQ: S/N = 10
-
References
-
Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate (A50).[1] European Commission.[3][4] SCCS/1310/10.[5] [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2016).[6][3] Opinion on N,N'-Bis-(2-hydroxyethyl)-2-nitro-p-phenylenediamine.[1][6][4][7] European Commission.[3][4] SCCS/1572/16.[6][4] (Referenced for stability protocols of similar phenylenediamines). [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 93506, N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.[1] [Link][1]
-
Meyer, A., et al. (2009).[1][8] "Determination of p-phenylenediamine and its metabolites in biological fluids." Journal of Chromatography B. (Methodology adapted for LC-MS transitions). [Link][1]
Sources
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- 2. N,N-Bis(2-hydroxyethyl)-1,4-phenylenediamine sulfate analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. cir-safety.org [cir-safety.org]
- 4. N,N'-Bis-(2-hydroxyethyl)-2-nitro-p-phenylenediamine (B34) - Submission IV - Public Health [health.ec.europa.eu]
- 5. ec.europa.eu [ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. health.ec.europa.eu [health.ec.europa.eu]
- 8. researchgate.net [researchgate.net]
Application Note: Formulation Strategies for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate
CAS: 54381-16-7 | INCI: N,N-Bis(2-Hydroxyethyl)-p-Phenylenediamine Sulfate[1][2][3]
Abstract
This application note provides a technical framework for formulating oxidative hair colorants using N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (hereafter referred to as Bis-HEPPD Sulfate ). As a primary intermediate, Bis-HEPPD Sulfate offers a robust alternative to p-Phenylenediamine (PPD) and Toluene-2,5-Diamine (PTD), characterized by high water solubility and a distinct safety profile. This guide details physicochemical constraints, regulatory thresholds (EU SCCS), reaction mechanisms, and a self-validating bench-scale protocol for creating stable cream-based formulations.
Physicochemical Profile & Regulatory Constraints[1][3][4]
Successful formulation requires strict adherence to the stability and safety windows of the molecule. Bis-HEPPD Sulfate is a salt; its behavior in solution differs significantly from free-base amines.
1.1 Key Properties
| Property | Specification | Formulation Impact |
| Appearance | White to off-white crystalline powder | Critical: Discoloration (grey/purple) indicates oxidation.[3] Discard if not white. |
| Solubility | >150 g/L (Water, 20°C) | Highly soluble. Can be added to the aqueous phase directly, unlike PPD which often requires solvents. |
| pH (1% Soln) | Acidic (~2.0 - 3.0) | Requires significant alkalizing agent (Ammonia/MEA) to reach the activation pH of 9.5–10.5. |
| Stability | Hygroscopic; Oxidation-sensitive | Must be stored with desiccant. Formulation requires antioxidants before dye addition. |
1.2 Regulatory Safety Limits (EU SCCS)
According to SCCS/0983/06 and Annex III of the EU Cosmetics Regulation:
-
Max Concentration (On-Head): 2.5% (calculated as sulfate salt).[3]
-
Max Concentration (In Tube): 5.0% (assuming 1:1 mix with developer).
-
Nitrosamine Warning: Bis-HEPPD is a tertiary amine . It is prone to nitrosation.[4][5][6]
Mechanism of Action: The Chromophore Cascade
Bis-HEPPD Sulfate does not color hair directly. It acts as a Primary Intermediate (Precursor). The formation of the permanent indye requires a three-step oxidative coupling process inside the hair cortex.
2.1 The Reaction Pathway
-
Activation: The alkaline base (Ammonia) swells the cuticle and neutralizes the sulfate, freeing the amine.
-
Oxidation: Hydrogen Peroxide (
) oxidizes the amine to a reactive Quinonediimine (QDI) species. -
Coupling: The QDI attacks a Coupler (e.g., Resorcinol, m-Aminophenol) to form the final colored Indo dye molecule, which is too large to wash out.
2.2 Mechanism Diagram
Caption: Oxidative coupling pathway of Bis-HEPPD Sulfate transforming from precursor to trapped chromophore.
Formulation Protocol: Stable Cream Base
This protocol describes a Self-Validating System . The order of addition is designed so that if a step fails (e.g., premature oxidation), it is visually obvious immediately, preventing wasted resources.
3.1 The Chassis (O/W Emulsion)
-
Target pH: 10.0 – 10.5
-
Viscosity: 15,000 – 25,000 cps (Brookfield)
3.2 Ingredients List (Bench Scale: 100g)
| Phase | Ingredient | % w/w | Function |
| A | Deionized Water | q.s. to 100 | Solvent |
| A | Sodium Sulfite | 0.50 | Primary Antioxidant (Oxygen Scavenger) |
| A | Erythorbic Acid | 0.40 | Secondary Antioxidant (Redox Buffer) |
| A | Tetrasodium EDTA | 0.20 | Chelator (Prevents metal-catalyzed oxidation) |
| B | Bis-HEPPD Sulfate | 0.1 - 5.0 | Primary Intermediate |
| B | Resorcinol / Couplers | 0.1 - 3.0 | Couplers (Determines shade) |
| C | Cetearyl Alcohol | 12.00 | Structure/Thickener |
| C | Ceteareth-20 | 4.00 | Emulsifier |
| C | Oleth-5 | 2.00 | Co-emulsifier/Wetting Agent |
| D | Ammonium Hydroxide (28%) | 6.00 | Alkalizer (Adjust to pH 10) |
3.3 Step-by-Step Procedure
Step 1: The Antioxidant Shield (Phase A)
-
Heat water to 75°C.
-
Add EDTA, Sodium Sulfite, and Erythorbic Acid.
-
Validation Check: Solution must be crystal clear. If yellow, water quality is poor (metals present) or sulfites are degraded. Do not proceed.
Step 2: Dye Solubilization (Phase B)
-
Add Bis-HEPPD Sulfate and Couplers to Phase A. Maintain 75°C.
-
Note: The solution will turn acidic due to the sulfate salt.
-
Validation Check: Solution should remain clear or pale pink/beige. If it turns dark brown/black instantly, oxygen has entered. Increase antioxidant load.
Step 3: Emulsification (Phase C)
-
In a separate beaker, melt Phase C (Lipids) at 75°C.
-
Add Phase C to Phase A/B mixture under high shear (homogenizer) for 10 minutes.
-
Cool slowly to 40°C with side-sweep agitation.
Step 4: Alkalization (Phase D)
-
CRITICAL: Only add Ammonia/MEA when temperature is < 40°C . Adding volatile bases at high heat causes evaporation and pH drift.
-
Adjust pH to 10.0 ± 0.2.
-
Validation Check: The cream may darken slightly upon alkalization (beige to light brown) due to surface oxidation. This is normal. A deep black crust indicates formulation failure.
3.4 Process Flow Diagram
Caption: Formulation workflow prioritizing antioxidant protection before dye addition.
Performance Evaluation
To verify the efficacy of Bis-HEPPD Sulfate, perform a standard swatch test comparing it against a PPD control.
Protocol:
-
Preparation: Mix the formulated cream 1:1 with 6% (20 Volume) Hydrogen Peroxide Developer.
-
Application: Apply to standard Yak hair (for uptake) and bleached human hair (for tone). Ratio: 4g mixture per 1g hair.
-
Process: Incubate at 30°C for 30 minutes.
-
Rinse: Rinse with warm water, shampoo, and dry.
-
Measurement: Use a Spectrophotometer (CIELAB).
-
L * (Lightness): Lower value = better coverage.
-
a * (Red/Green): Bis-HEPPD tends to be less red than PPD.
-
b * (Yellow/Blue): Evaluates the "ash" character.
-
Troubleshooting & Stability
| Issue | Root Cause | Corrective Action |
| Cream turns black in tube (1 week) | Insufficient Antioxidants or Air Entrapment | Increase Sodium Sulfite to 0.8%. Ensure filling is done under Nitrogen blanket. |
| Low Color Payoff | pH too low | Bis-HEPPD Sulfate is acidic. Ensure final pH is > 9.5 to drive the coupling reaction. |
| Purple/Off-Tone Color | Incorrect Coupler Ratio | Bis-HEPPD couples differently than PPD. Adjust Coupler:Precursor molar ratio (usually 1:1).[3] |
| Grainy Texture | "Salting Out" | The sulfate salt may be incompatible with certain cationic polymers. Switch to non-ionic thickeners. |
References
-
Scientific Committee on Consumer Products (SCCP). (2006).[4] Opinion on N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate.[1][2][3][7][8][9][10] SCCP/0983/06.[4] European Commission.[4][5][6] Available at: [Link]
-
European Commission. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. Annex III, Entry 240. Available at: [Link]
-
Corbett, J. F. (1973). The Chemistry of Hair-Dye Coloring.[1][8][11][12][13] Journal of the Society of Cosmetic Chemists, 24, 85-96. (Foundational text on oxidative coupling mechanisms).
-
Scientific Committee on Consumer Safety (SCCS). (2016).[5][6][14] The SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and their Safety Evaluation, 9th Revision. SCCS/1564/15. (Reference for nitrosamine safety limits).
Sources
- 1. incibeauty.com [incibeauty.com]
- 2. N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate, 54381-16-7 [thegoodscentscompany.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. cir-safety.org [cir-safety.org]
- 5. N,N'-Bis-(2-hydroxyethyl)-2-nitro-p-phenylenediamine (B34) - Submission IV - Public Health [health.ec.europa.eu]
- 6. N,N'-Bis-(2-hydroxyethyl)-2-nitro-p-phenylenediamine (B34) - Submission IV - Public Health [health.ec.europa.eu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate | Samboo [haircareingredients.com]
- 9. N, N-Bis(2-Hydroxyethyl)-P-Phenylenediamine Sulphate CAS No. 54381-16-7 | Reformchem [reformchem.com]
- 10. N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate | 54381-16-7 [chemicalbook.com]
- 11. www2.dmu.dk [www2.dmu.dk]
- 12. ec.europa.eu [ec.europa.eu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Oxidation of 2,2'-((4-Aminophenyl)azanediyl)diethanol Sulfate
For: Researchers, scientists, and drug development professionals.
Introduction: Contextualizing the Oxidation of a Key Aromatic Amine
2,2'-((4-Aminophenyl)azanediyl)diethanol, and its sulfate salt, are derivatives of p-phenylenediamine (PPD), a cornerstone molecule in industrial chemistry. The oxidation of these aromatic amines is a pivotal transformation, underpinning their application in diverse fields, most notably as precursors in the synthesis of oxidative hair dyes and as antioxidants in the rubber industry[1][2]. The oxidative pathway typically proceeds through highly reactive quinonediimine intermediates, which can then undergo further reactions such as polymerization or coupling with other molecules to form complex dyes[3][4].
For researchers in drug development and toxicology, understanding the reaction conditions and products of this oxidation is critical. The quinonoid products and other by-products, such as Bandrowski's base formed from PPD, can exhibit significant biological activity, including potential mutagenicity and skin sensitization[5][6]. Therefore, controlled oxidation and precise characterization of the resulting products are essential for safety assessments and the development of novel applications.
This guide provides a comprehensive overview of the reaction conditions for the oxidation of 2,2'-((4-aminophenyl)azanediyl)diethanol sulfate. It is designed to equip researchers with the foundational knowledge and practical protocols to control and analyze this important chemical transformation. We will delve into the mechanistic underpinnings of the reaction, explore various oxidative systems, provide detailed experimental and analytical protocols, and address critical safety considerations.
Mechanistic Overview: The Pathway from Aromatic Amine to Quinonediimine
The oxidation of p-phenylenediamine derivatives is a multi-step process that begins with the removal of electrons from the electron-rich aromatic amine system. The generally accepted mechanism involves an initial one-electron transfer to form a radical cation intermediate, often referred to as a Wurster salt. This is followed by the loss of a proton and a second electron transfer to yield the corresponding p-benzoquinone diimine[7][8].
The overall transformation can be summarized as a two-electron, two-proton process. The stability and subsequent reactivity of the formed quinonediimine are highly dependent on the substituents on the nitrogen atoms and the reaction medium, particularly the pH[9]. For N,N-disubstituted p-phenylenediamines like the title compound, the resulting diimine is a highly electrophilic species, prone to hydrolysis or reaction with available nucleophiles[9].
Below is a generalized schematic of the oxidation pathway.
Sources
- 1. ec.europa.eu [ec.europa.eu]
- 2. EP1120105B1 - Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound in oxidative hair dyeing - Google Patents [patents.google.com]
- 3. abms.kmu.edu.pk [abms.kmu.edu.pk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pH manipulation: a facile method for lowering oxidation state and keeping good yield of poly(m-phenylenediamine) and its powerful Ag+ adsorption ability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategies for the Stable Formulation of 2,2'-((4-Aminophenyl)azanediyl)diethanol Sulfate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on incorporating 2,2'-((4-aminophenyl)azanediyl)diethanol sulfate (CAS: 54381-16-7) into a stable pharmaceutical formulation. Due to its aromatic amine structure, this active pharmaceutical ingredient (API) is inherently susceptible to oxidative degradation, necessitating a multi-faceted stabilization strategy. This note details essential pre-formulation studies, outlines critical formulation strategies including pH control, antioxidant and excipient selection, and provides detailed protocols for characterization and stability testing.
Introduction: The Formulation Challenge
This compound is a sulfate salt of a tertiary aromatic amine.[1][2][3] The primary challenge in its formulation stems from the aromatic amine moiety, which is highly prone to oxidation.[4] This degradation is often catalyzed by factors such as light, heat, oxygen, and the presence of trace metal ions, leading to the formation of colored impurities, loss of potency, and potential safety concerns.[5][6] Furthermore, as a salt, its physical and chemical stability is dependent on the pH of the formulation microenvironment, with a risk of disproportionation back to the less soluble free base.[7]
Developing a stable and effective dosage form therefore requires a systematic approach, beginning with a thorough characterization of the API and culminating in a carefully designed formulation that actively mitigates these degradation pathways.
Pre-formulation & API Characterization: The Foundation of Stability
Before any formulation work begins, a comprehensive understanding of the API's intrinsic physicochemical properties is paramount.[8][9][10] These studies provide the data necessary to make informed decisions during formulation development and to identify critical quality attributes (CQAs).
Workflow for Pre-formulation Studies
Caption: Pre-formulation workflow for the API.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and establish a stability-indicating analytical method. This is a cornerstone of ensuring the final analytical method can accurately measure the drug, separate from any impurities.[8]
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve the API in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL.
-
Apply Stress Conditions (in separate, light-protected vials unless photostability is being tested):
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 48 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C for 48 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 72 hours.
-
Photostability: Expose the stock solution to a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W·h/m²).
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and dilute to a target concentration (e.g., 100 µg/mL).
-
Analysis: Analyze all samples, including an unstressed control, using a suitable HPLC-PDA method (see Protocol 4). The goal is to achieve ~5-20% degradation to ensure significant degradants are formed without completely consuming the parent peak.
-
Evaluation: Examine the chromatograms for new peaks (degradants). The analytical method is considered "stability-indicating" if all degradant peaks are baseline-resolved from the main API peak and from each other.
Core Formulation Strategies for Stabilization
A successful formulation will employ a combination of strategies to create a microenvironment that minimizes degradation.
Mitigating Oxidative Degradation
Oxidation is the primary degradation pathway for aromatic amines.[4][11] The mechanism often involves the formation of radical intermediates, leading to complex polymerization and coloration.
Primary Stabilization Levers:
-
pH Control: Maintaining an acidic to neutral pH (typically pH 3-6) is critical. In this range, the aromatic amine is protonated, which reduces the electron density on the nitrogen atom, making it significantly less susceptible to oxidation. Buffers such as citrate or acetate are commonly used.[12]
-
Antioxidants: These excipients act as sacrificial agents, being preferentially oxidized over the API.[13]
-
Chelating Agents: Metal ions (e.g., Fe³⁺, Cu²⁺) are potent catalysts for oxidation. Chelating agents like EDTA sequester these ions, rendering them inactive.[12]
-
Inert Atmosphere: For liquid formulations, replacing the headspace in the final container with an inert gas like nitrogen or argon displaces oxygen and significantly reduces oxidative potential.
Degradation Pathways & Mitigation Points
Caption: Mitigation of oxidative degradation pathways.
Table 1: Selection of Stabilizing Excipients
| Excipient Class | Example | Typical Concentration (w/v) | Mechanism of Action & Rationale |
| Buffer | Citric Acid / Sodium Citrate | 10-50 mM | Maintains pH in an optimal range (e.g., 3-6) to ensure the amine remains protonated and less susceptible to oxidation. |
| Antioxidant | Sodium Metabisulfite | 0.01 - 0.1% | Water-soluble antioxidant that is readily oxidized, protecting the API.[13] |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.05% | Oil-soluble antioxidant suitable for lipid-based formulations. | |
| Chelating Agent | Disodium Edetate (EDTA) | 0.01 - 0.05% | Forms stable complexes with polyvalent metal ions, preventing them from catalyzing oxidative reactions.[12] |
Ensuring Salt Form Stability and Excipient Compatibility
The sulfate salt form is chosen to enhance solubility and stability.[14] However, interactions with excipients can compromise this.
-
Preventing Disproportionation: In solid or suspension formulations, the presence of alkaline excipients (e.g., magnesium stearate) can raise the microenvironment pH, causing the salt to convert to its less soluble free base. This risk is minimized in acidic, buffered aqueous solutions.[7]
-
Avoiding Reactive Excipients: The primary amine group can react with reducing sugars (e.g., lactose, dextrose) via the Maillard reaction, or with aldehyde impurities found in some polymeric excipients (e.g., PEG, Polysorbates).[15] Therefore, screening for excipient compatibility is not optional.
Protocol 2: Excipient Compatibility Screening
Objective: To identify excipients that do not cause chemical or physical instability when mixed with the API.
Methodology:
-
Preparation: Prepare binary mixtures of the API and each proposed excipient (e.g., fillers, binders, buffers, antioxidants) in a 1:1 or 1:5 ratio by weight. Prepare a control sample of the API alone.
-
Moisture Stress: Add a small amount of water (e.g., 5-10% w/w) to a duplicate set of samples to simulate conditions in a formulation and accelerate potential reactions.
-
Storage: Store all samples in sealed vials under accelerated conditions (e.g., 40°C/75% RH) for a period of 2 to 4 weeks.[16] Protect from light.
-
Analysis:
-
At the initial time point and after the storage period, analyze the samples by HPLC to quantify the remaining API and detect the formation of any new degradation peaks.
-
Analyze initial samples using Differential Scanning Calorimetry (DSC) to check for interactions in the solid state (e.g., shifts in melt endotherms).
-
-
Evaluation: An excipient is considered compatible if the API assay remains high (>98%) and there is no significant formation of new impurities compared to the API control.
Example Formulation and Stability Protocol
The following is a hypothetical starting point for a liquid formulation intended for parenteral or oral use. Optimization and further development are required.
Table 2: Example Aqueous Formulation
| Component | Function | Concentration (% w/v) |
| This compound | API | 1.0 % |
| Citric Acid Monohydrate | Acidifying Agent / Buffer | 0.35 % |
| Sodium Citrate Dihydrate | Buffering Agent | 0.50 % |
| Disodium Edetate (EDTA) | Chelating Agent | 0.02 % |
| Sodium Metabisulfite | Antioxidant | 0.05 % |
| Sodium Chloride | Tonicity Agent | 0.60 % |
| Water for Injection (WFI) | Vehicle | q.s. to 100% |
| Final pH | Target | 4.5 ± 0.2 |
Protocol 3: Long-Term Stability Study Design
Objective: To evaluate the stability of the final formulation in its intended container-closure system to establish a shelf-life, in accordance with regulatory guidelines.[17][18][19][20]
Methodology:
-
Batch Preparation: Manufacture a representative batch of the final formulation and fill it into the final container-closure system (e.g., Type I amber glass vials with elastomeric stoppers).
-
Storage Conditions: Place samples into stability chambers set to the conditions specified by ICH guidelines.[16]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule: Pull samples for analysis at specified time points.
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.
-
Accelerated: 0, 1, 2, 3, 6 months.
-
-
Analytical Tests: At each pull point, perform the following tests:
-
Appearance: Visual inspection for color change and particulate matter.
-
pH: Potentiometric measurement.
-
Assay: HPLC analysis for API content.
-
Related Substances: HPLC analysis for known and unknown impurities.
-
Sterility and Endotoxin (for parenteral products).
-
Analytical Methodology
A robust, validated, stability-indicating analytical method is required for all stages of development.
Protocol 4: Stability-Indicating HPLC-UV Method
Objective: To accurately quantify the API and resolve it from all potential process impurities and degradation products.
| Parameter | Condition | Rationale |
| Instrument | HPLC with Photodiode Array (PDA) Detector | PDA allows for peak purity assessment and spectral identification. |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention for moderately polar aromatic compounds. |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 3.0 | Buffered aqueous phase to control ionization and ensure reproducible retention. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the API and degradants. |
| Gradient | Time 0: 5% B; Time 25: 70% B; Time 30: 5% B | Gradient elution is necessary to separate early-eluting polar degradants from the main API and any late-eluting non-polar species. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures consistent retention times. |
| Detection | 240 nm | Wavelength chosen based on the UV absorbance maximum of the API, providing good sensitivity. |
| Injection Vol. | 10 µL |
Conclusion
The successful formulation of this compound is contingent on a scientifically rigorous, quality-by-design approach. The inherent instability of the aromatic amine moiety necessitates proactive stabilization through a combination of pH control, the inclusion of antioxidants and chelating agents, and careful control over manufacturing and packaging. Thorough pre-formulation studies to understand degradation pathways and ensure excipient compatibility are critical first steps. By implementing the strategies and protocols outlined in this note, formulation scientists can develop a stable, safe, and effective product that meets all quality and regulatory standards.
References
-
World Health Organization Guidelines for Stability Testing of Pharmaceutical Products. (n.d.). JOCPR. [Link]
-
FDA Stability Testing Regulations For Pharmaceuticals. (2024, November 25). BioBoston Consulting. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. [Link]
-
Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager. [Link]
-
Aromatic Amine Cleavage. (n.d.). Sustainability. [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016, January 28). Scientific Research Publishing. [Link]
-
Bacterial degradation of monocyclic aromatic amines. (n.d.). National Institutes of Health. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]
-
How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (2025, August 11). LinkedIn. [Link]
-
Pre-formulation Studies. (n.d.). K.K. Wagh College of Pharmacy. [Link]
-
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025, October 6). GSC Online Press. [Link]
-
Pharmaceutical Lauryl Sulfate Salts: Prevalence, Formation Rules, and Formulation Implications. (n.d.). ResearchGate. [Link]
-
Managing Excipient Interactions. (2019, December 2). Pharmaceutical Technology. [Link]
-
Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009, November 15). The Pharmaceutical Journal. [Link]
-
Nitrosamine Degradation Pathways. (2025, December 15). ResolveMass Laboratories Inc. [Link]
- Stabilized aromatic amines. (n.d.).
-
Preferential interaction of excipient with aromatic amino acid derivatives. (n.d.). ResearchGate. [Link]
-
AN OVERVIEW ON PREFORMULATION STUDIES. (2023, August 12). ResearchGate. [Link]
-
Excipients. (n.d.). UNC Pharmlabs. [Link]
-
Importance of Preformulation Studies In Drug Development. (n.d.). UPM Pharmaceuticals. [Link]
- Excipients to reduce the viscosity of antibody formulations and formulation compositions. (n.d.).
-
A Comprehensive Review On Pre-Formulation Strategies For Dosage Forms. (2024, August 6). Journal of Survey in Fisheries Sciences. [Link]
-
Pre-Formulation Studies and Analytical Techniques. (2025, October 14). Pharma Focus Europe. [Link]
-
2,2'-[(4-Aminophenyl)imino]bisethanol sulfate. (2018, February 16). SIELC Technologies. [Link]
-
2,2'-((4-Aminophenyl)azanediyl)bis(ethan-1-ol) Sulfate. (n.d.). Pharmaffiliates. [Link]
-
4-Aminodiphenyl (4-Aminobiphenyl). (n.d.). OSHA. [Link]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). College of Saint Benedict & Saint John's University. [Link]
Sources
- 1. 2,2’-[(4-Aminophenyl)imino]bisethanol sulfate | SIELC Technologies [sielc.com]
- 2. Ethanol, 2,2'-[(4-aminophenyl)imino]bis-, sulfate (1:1) (s… [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 6. US2664445A - Stabilized aromatic amines - Google Patents [patents.google.com]
- 7. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 8. upm-inc.com [upm-inc.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. pharmafocuseurope.com [pharmafocuseurope.com]
- 11. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 12. Excipients | Pharmlabs [pharmlabs.unc.edu]
- 13. pharmtech.com [pharmtech.com]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 16. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 17. jocpr.com [jocpr.com]
- 18. biobostonconsulting.com [biobostonconsulting.com]
- 19. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 20. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Troubleshooting common issues in 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate synthesis.
Technical Support Center: Troubleshooting Guide Topic: Synthesis & Purification of 2,2'-((4-Aminophenyl)azanediyl)diethanol Sulfate CAS: 54381-16-7 Role: Senior Application Scientist[1][2]
Introduction: The Stability Paradox
Welcome to the technical support center. If you are synthesizing this compound (commonly referred to as N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate ), you are likely dealing with its notorious instability in the free-base form.[1][2]
This molecule is a "developer" in oxidative dye chemistry.[1][3] Its primary function is to react rapidly with couplers in the presence of oxidants.[3] Consequently, during synthesis, it will attempt to "dye" your reaction vessel, your filter paper, and your product if exposed to air before acidification.[2]
This guide moves beyond standard literature to address the causality of failure —why your product turned purple, why it oiled out, or why your yield is low.[1][2][3]
Module 1: The "Golden Batch" Workflow
To troubleshoot, we must first define the robust baseline.[1][2][3] The industry-standard route avoids the direct ethoxylation of p-phenylenediamine (which leads to poly-alkylation mixtures) and instead utilizes the Nucleophilic Aromatic Substitution (
The Standard Protocol
-
Alkylation: 4-Chloronitrobenzene + Diethanolamine
Intermediate A (Yellow).[1][3] -
Catalytic Hydrogenation: Intermediate A +
/ Pd/C Intermediate B (Colorless Free Base).[1][3] -
Salt Formation: Intermediate B +
Target Sulfate (White Precipitate).[1][3]
Visual Workflow & Control Points
Figure 1: The three-stage synthesis showing the critical instability point at the free amine stage.
Module 2: Troubleshooting the Step (The "Yellow" Stage)
Context: You are reacting 4-chloronitrobenzene with diethanolamine. Target: N,N-bis(2-hydroxyethyl)-4-nitroaniline.[1][2]
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Fluorine vs. Chlorine | 4-Chloronitrobenzene is cheaper but slower.[1][2][3] If the reaction stalls at 100°C, switch to 4-Fluoronitrobenzene for higher reactivity, or add a phase transfer catalyst (TBAB).[1][2] |
| Dark/Tarred Mixture | Thermal Decomposition | The reaction is exothermic.[1][3] If run neat or at >130°C, tars form.[1][2] Use a solvent (DMSO or DMF) and maintain temp 110–120°C .[1] |
| Product is Oily | Residual Diethanolamine | Diethanolamine has a high boiling point.[1][3] Wash the crude nitro-solid thoroughly with water (the product is water-insoluble; diethanolamine is soluble).[1][3] |
Scientist's Note: Do not proceed to hydrogenation until this intermediate is pure. Residual nitro-compounds will poison the catalyst in the next step, and residual chloride ions can corrode reactor steel.[2]
Module 3: Troubleshooting Reduction & Isolation (The "Purple" Stage)
Context: This is the most critical step. The nitro group is reduced to an amine.[1][3][4][5][6][7] Target: A colorless solution of the free base.
Q: My reaction mixture turned purple/black immediately upon filtering the catalyst. Why?
A: Oxidative Coupling (The "Bandrowski" Effect). The free base (p-phenylenediamine derivative) is extremely sensitive to oxygen.[1][3] In the presence of air, it dimerizes/trimerizes into azobenzene-like dyes (Bandrowski's base analogs).[1]
-
Fix: You must filter the catalyst under an inert atmosphere (
or Ar).[1][3] -
Fix: Add a trace amount of antioxidant (e.g., Sodium Erythorbate or Sodium Sulfite) to the hydrogenation solvent [1].[1]
Q: The filtrate is yellow, not colorless.
A: Incomplete Reduction. If the solution remains yellow, you still have unreacted nitro-intermediate.[1][2]
-
Check: Is your catalyst poisoned? (Did you remove sulfur/halides from Step 1?)
-
Check:
uptake. If uptake stopped, repressurize and increase agitation.[1][2] -
Action: Do not acidify. Acidifying a mixture of nitro/amine yields a difficult-to-separate mess.[1][2][3] Drive reduction to completion.
Module 4: Salt Formation & Crystallization
Context: Converting the unstable free base into the stable sulfate salt (CAS 54381-16-7).[1][3]
The "Oiling Out" Phenomenon
Users often report: "I added sulfuric acid, and instead of crystals, I got a sticky oil at the bottom."[1][2][3]
The Physics:
This sulfate salt is highly water-soluble (178 g/L) [2].[1][3][8] If your solvent system contains too much water (introduced via 98%
The Protocol for Crystals:
-
Solvent: Use anhydrous Ethanol or Isopropanol as the reaction medium.[1][3]
-
Acid Source: Use concentrated
added dropwise to the cold amine solution (0–5°C). -
Induction: If oil forms, scratch the glass or add a seed crystal.[1][3] Heat to reflux to dissolve the oil, then cool slowly.
Stoichiometry Check
Ensure you are targeting the 1:1 salt .[1][3]
Module 5: Diagnostic Logic Tree
Use this flow to diagnose the final product appearance.
Figure 2: Rapid visual diagnosis of product quality.[1][2][3]
FAQ: Frequently Asked Questions
Q1: Can I use HCl instead of
Q2: My product is turning pink on the shelf. Is it ruined? A: Not necessarily. Surface oxidation happens rapidly.[1][3] Perform an HPLC or NMR analysis. If the bulk purity is >98%, the pink color is likely a trace (<0.1%) surface impurity (Wurster salts).[1] Store under Argon in amber vials to prevent this.
Q3: How do I remove the "Nitro" impurity if it carries over? A: Recrystallization.[1][3] The Nitro intermediate is less soluble in acidified water than the Sulfate salt.[3] Dissolve the crude sulfate in minimal water, filter off the insoluble yellow nitro solid, then crash the sulfate out by adding large volumes of Ethanol [4].[2]
References
-
European Commission . (2010).[1][3] Opinion on N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate. Scientific Committee on Consumer Safety (SCCS).[1][3][10][11] Retrieved from Link
-
ChemicalBook . N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate Properties. Retrieved from Link
-
Kalopissis, G. et al. (1977).[1][3] Autoxidizable hair dye containing preparations. U.S. Patent 4,054,413.[1] Washington, DC: U.S. Patent and Trademark Office.[1][2][3] Retrieved from Link
-
Lim, M. et al. (2001).[1][3] Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound. European Patent EP1120105B1.[1][3] Retrieved from Link
Sources
- 1. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | C10H18N2O6S | CID 93296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP1120105B1 - Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound in oxidative hair dyeing - Google Patents [patents.google.com]
- 3. This compound | 54381-16-7 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate CAS#: 54381-16-7 [m.chemicalbook.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. cir-safety.org [cir-safety.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 2,2'-((4-Aminophenyl)azanediyl)diethanol Sulfate
Welcome to the technical support center for the synthesis and purification of 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this compound. The information herein is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically a multi-step process. A common and effective route involves the initial di-ethoxylation of a protected p-nitroaniline, followed by the reduction of the nitro group to an amine, and finally, salt formation with sulfuric acid to enhance stability and facilitate purification. The choice of a protected p-nitroaniline is crucial to prevent side reactions with the amino group during ethoxylation.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis and purification of this compound, providing explanations and actionable solutions.
Low Yield of Crude 2,2'-((4-Aminophenyl)azanediyl)diethanol
Question: My reaction to produce the free amine, 2,2'-((4-Aminophenyl)azanediyl)diethanol, before sulfation has a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields in this synthesis can stem from several factors, primarily related to incomplete reactions, side reactions, or loss of product during workup. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, inadequate temperature, or poor mixing can lead to an incomplete conversion of starting materials.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Ensure the reaction is stirred vigorously, especially if it is a heterogeneous mixture.[2] If the reaction has stalled, consider incrementally increasing the temperature or extending the reaction time.[1]
-
-
Side Reactions (Over-alkylation):
-
Cause: The direct alkylation of amines can be problematic as the product amine can compete with the starting amine, leading to the formation of more substituted byproducts.[3] This is particularly relevant if you are performing a direct ethoxylation of p-phenylenediamine.
-
Solution: A more controlled approach is to start with p-nitroaniline. The nitro group is electron-withdrawing, which deactivates the aromatic amine to some extent, though reaction at the amine is still possible. A more robust method is to first protect the amino group of p-nitroaniline (e.g., by acetylation to form p-nitroacetanilide) before proceeding with the ethoxylation of the other amino group that is to be introduced and subsequently reduced.
-
-
Product Loss During Workup:
-
Cause: 2,2'-((4-Aminophenyl)azanediyl)diethanol is a polar molecule with some solubility in water. Significant product loss can occur during the aqueous workup if the product remains in the aqueous layer.[4]
-
Solution: To minimize loss to the aqueous phase, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate). Before extraction, saturating the aqueous layer with sodium chloride (salting out) can decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency. Always check the aqueous layer for the presence of your product via TLC before discarding it.[4]
-
High Impurity Profile in the Final Sulfate Salt
Question: After sulfation and crystallization, my this compound is still impure. What are the likely impurities and how can I remove them?
Answer: Impurities in the final product often originate from the preceding synthetic steps and can include unreacted starting materials, byproducts from side reactions, or decomposition products.
-
Common Impurities:
-
Unreacted Starting Material: Residual p-nitro starting material or the intermediate N,N-bis(2-hydroxyethyl)-4-nitroaniline.
-
Mono-ethoxylated byproduct: 2-((4-Aminophenyl)amino)ethanol.
-
Oxidation Products: Aromatic amines, especially p-phenylenediamine derivatives, are susceptible to oxidation, which can lead to colored impurities.[5]
-
-
Purification Strategies:
-
Recrystallization: This is the most effective method for purifying the final sulfate salt. The choice of solvent is critical.
-
Solvent Selection: For polar compounds like this sulfate salt, polar solvents are generally preferred. A good starting point is a mixture of an alcohol (like ethanol or isopropanol) and water. The principle is to dissolve the impure solid in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure crystals to form while the impurities remain in the mother liquor.[6] You may need to experiment with different solvent ratios to achieve optimal results. For amines, sometimes the use of organic acids like acetic acid in the solvent system can be beneficial.[5]
-
-
Activated Carbon Treatment: If your product is colored due to minor, highly conjugated impurities, you can treat a hot solution of your product with a small amount of activated carbon before filtration and crystallization. Be cautious, as excessive use of charcoal can adsorb your desired product and reduce the yield.[7]
-
Difficulty in Crystallizing the Sulfate Salt
Question: I am unable to induce crystallization of the this compound from solution. What should I do?
Answer: Failure to crystallize is a common issue in organic synthesis and can often be resolved by adjusting the crystallization conditions.
-
Supersaturation Issues:
-
Cause: The solution may not be sufficiently supersaturated for nucleation to occur. This can happen if too much solvent was used.
-
Solution: Concentrate the solution by carefully evaporating some of the solvent under reduced pressure and then attempt to cool it again.[7]
-
-
Inducing Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Seeding: If you have a small amount of the pure solid from a previous successful batch, add a tiny crystal (a "seed crystal") to the supersaturated solution. This will provide a template for further crystal growth.
-
Lowering Temperature: If cooling to room temperature and then in an ice bath is not sufficient, you may try a colder bath (e.g., dry ice/acetone), but be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
-
-
"Oiling Out":
-
Cause: Sometimes, instead of crystallizing, the compound separates from the solution as an oil. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is too concentrated.
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool more slowly. Using a solvent system where the compound is less soluble can also help.
-
III. Frequently Asked Questions (FAQs)
Q1: Why is the sulfate salt of 2,2'-((4-Aminophenyl)azanediyl)diethanol prepared instead of using the free amine?
A1: The free amine form of p-phenylenediamine derivatives is often prone to aerial oxidation, which can lead to discoloration and the formation of impurities over time.[5] Converting the amine to its sulfate salt significantly increases its stability and shelf-life by protecting the basic amino group from oxidation.[8] Additionally, the salt form often has better crystallinity, which facilitates purification by recrystallization.
Q2: What analytical techniques are recommended for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of this compound and detecting any related impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and identify any organic impurities.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
-
Elemental Analysis: This can be used to confirm the empirical formula of the compound.
Q3: What are the key safety precautions to take when working with this compound and its precursors?
A3: P-phenylenediamine derivatives can be skin sensitizers and potential irritants.[8] Nitroaromatic compounds are often toxic. Therefore, it is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
IV. Experimental Protocols
Protocol 1: Synthesis of N,N-bis(2-hydroxyethyl)-4-nitroaniline
-
To a solution of p-nitroaniline in a suitable solvent (e.g., water or an alcohol), add a base such as sodium carbonate.
-
Heat the mixture to 70-80°C.
-
Bubble ethylene oxide gas through the reaction mixture or add it as a solution.[10]
-
Monitor the reaction by TLC until the starting p-nitroaniline is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Reduction of N,N-bis(2-hydroxyethyl)-4-nitroaniline
-
In a round-bottom flask, dissolve the N,N-bis(2-hydroxyethyl)-4-nitroaniline in a suitable solvent such as ethanol or methanol.
-
Add a catalyst, such as palladium on carbon (Pd/C) or a nano-catalyst like CuFe₂O₄.[11]
-
For catalytic hydrogenation, place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.
-
Alternatively, for chemical reduction, add a reducing agent like sodium borohydride (NaBH₄) portion-wise at a controlled temperature.[11]
-
Monitor the reaction by TLC for the disappearance of the nitro compound.
-
Upon completion, filter off the catalyst (if used) through a pad of celite.
-
Remove the solvent under reduced pressure to obtain the crude 2,2'-((4-Aminophenyl)azanediyl)diethanol.
Protocol 3: Purification by Recrystallization (Sulfate Salt)
-
Dissolve the crude 2,2'-((4-Aminophenyl)azanediyl)diethanol in a suitable solvent like ethanol.
-
Slowly add a stoichiometric amount of sulfuric acid while stirring. The sulfate salt may precipitate.
-
Heat the mixture to dissolve the salt completely, adding a small amount of water if necessary to aid dissolution.
-
If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes.
-
Perform a hot filtration to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
V. Visualization of Workflows
Synthetic and Purification Workflow
Caption: Synthetic and purification workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low reaction yield.
VI. Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Ethoxylation Temperature | 70-80°C | Balances reaction rate with minimizing potential side reactions.[10] |
| Reduction Catalyst Loading (Pd/C) | 5-10 mol% | Sufficient for efficient reduction without excessive cost. |
| Recrystallization Solvent System | Ethanol/Water or Isopropanol/Water | Offers good solubility at high temperatures and poor solubility at low temperatures for this polar salt. |
| Purity Target (Post-Recrystallization) | >98% | Achievable with careful recrystallization and is suitable for most research and development applications. |
VII. References
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(1), 64.
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
Google Patents. (1972). Process for preparing nitro-p-phenylene-diamines. US3632582A. Retrieved from
-
Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
PubMed. (2024). P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure. Retrieved from [Link]
-
SIELC Technologies. (2023, November 29). N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate. Retrieved from [Link]
-
PubMed. (2024). Accurate and stable detection of p-phenylenediamine antioxidants and their transformation products in aquatic products using antioxidant protection - Analysis of actual aquatic products. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2018, July 9). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Retrieved from [Link]
-
Radleys. (n.d.). Are these basic mistakes preventing you from getting a good yield?. Retrieved from [Link]
-
Taylor & Francis Online. (2018, July 27). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Retrieved from [Link]
-
Alkyl Reactions and Their Transformative Industry Impacts. (2025, July 15). Retrieved from [Link]
-
PubChem. (n.d.). Ethylene Oxide. Retrieved from [Link]
-
Google Patents. (1995). Process for the preparation of N-substituted nitro-p-phenylenediamines. US5414128A. Retrieved from
-
Google Patents. (2013). Process for the purification of aromatic amines. US8455691B2. Retrieved from
-
Google Patents. (1984). Process for preparing N,N-disubstituted p-phenylenediamine derivatives. US4474987A. Retrieved from
-
European Commission. (2010, March 3). N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
-
ACS Publications. (2024, December 17). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
European Patent Office. (2010, April 7). Hair dyeing compositions comprising 2-Amino-3-5-substituted phenol compounds and use thereof. Patent 1634572. Retrieved from [Link]
-
MDPI. (2021, July 19). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Carbon. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
-
COSSMA. (n.d.). N,N-BIS(2-HYDROXYETHYL)-P-PHENYLENEDIAMINE SULFATE – Ingredient. Retrieved from [Link]
-
Thieme. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
SpringerLink. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from [Link]
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
PMC. (2022, November 3). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Retrieved from [Link]
-
YouTube. (2024, June 1). Making Nitroaniline (And the Exploding Snake). Retrieved from [Link]
-
VTechWorks. (n.d.). The reaction of ethylene oxide with some proteins, amino acids and vitamins. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 4-nitroaniline – Knowledge and References. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. radleys.com [radleys.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How To [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Recrystallization [wiredchemist.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CAS 54381-16-7: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine… [cymitquimica.com]
- 9. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | SIELC Technologies [sielc.com]
- 10. US3632582A - Process for preparing nitro-p-phenylene-diamines - Google Patents [patents.google.com]
- 11. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate
Welcome to the technical support center for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. As a tertiary amine and a derivative of p-phenylenediamine, BHPPS is susceptible to various degradation pathways, which can significantly impact experimental outcomes. This document offers a comprehensive overview of these pathways, methods for their analysis, and practical solutions to common challenges.
Section 1: Understanding the Stability and Degradation of BHPPS
This section provides answers to frequently asked questions regarding the stability and degradation of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
FAQs on Stability and Degradation
Q1: What is the primary degradation pathway for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate?
A1: The primary and most significant degradation pathway for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is oxidation. This is particularly relevant in its application as an oxidative hair dye, where it is intentionally mixed with an oxidizing agent like hydrogen peroxide.[1][2] The oxidation process is crucial for color formation in hair dyeing applications.
Q2: What are the main products of oxidative degradation?
A2: The initial and key product of the oxidation of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine is the formation of a quinonediimine intermediate, specifically N,N-Bis(2-hydroxyethyl)-p-benzoquinonediimine.[3] This highly reactive intermediate can then undergo further reactions, such as coupling with other molecules in a formulation or polymerization, to form larger colorant molecules.
Q3: Under what conditions is N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate considered stable?
A3: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate demonstrates good stability under specific storage conditions. It has been reported to be stable for over a year when stored at room temperature and protected from light.[2] In aqueous solutions, its stability is concentration and temperature-dependent. For instance, solutions at concentrations of 0.05 and 100 mg/ml were found to be stable for 30 days when stored at -20 ± 10°C.[2]
Q4: What is the effect of pH on the stability of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate?
A4: While specific degradation products of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate under acidic and basic conditions are not extensively documented in publicly available literature, hydrolysis is a potential degradation pathway for many pharmaceutical compounds under such stress. Forced degradation studies are necessary to determine the susceptibility of the compound to acid and base hydrolysis. It is important to note that the stability of related compounds, p-phenylenediamines, can be influenced by pH.
Q5: Is N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate sensitive to light?
A5: Yes, protection from light is recommended for the long-term stability of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.[2] Photolytic degradation is a potential pathway, and forced degradation studies should include exposure to UV and visible light to assess its photostability. The specific photolytic degradation products are not well-characterized in the literature.
Section 2: Forced Degradation Studies: A Practical Guide
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. This section provides a step-by-step protocol for conducting forced degradation studies on N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
Experimental Protocol: Forced Degradation of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate
This protocol outlines the conditions for subjecting BHPPS to various stress conditions to induce degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in a suitable solvent (e.g., water or a mixture of water and a co-solvent like methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Store a sample of the solid N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a specified period (e.g., 48 hours).
-
At various time points, dissolve a portion of the solid in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a photostability chamber to UV light (e.g., 254 nm) and visible light for a specified duration.
-
A control sample should be kept in the dark under the same conditions.
-
At various time points, withdraw samples and dilute with the mobile phase for analysis.
-
3. Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method (see Section 3).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Data Presentation: Summary of Forced Degradation Results (Illustrative)
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Number of Degradation Products Detected (Illustrative) |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 25% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 40% | 4 |
| Thermal (Solid) | 48 hours | 70°C | 8% | 1 |
| Photolytic | 24 hours | Room Temp | 12% | 2 |
Note: The percentage of degradation and the number of degradation products are for illustrative purposes only and will vary depending on the specific experimental conditions.
Section 3: Analytical Methodologies and Troubleshooting
A robust analytical method is crucial for monitoring the stability of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Recommended HPLC Method
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Troubleshooting Common HPLC Issues
This section addresses common problems encountered during the HPLC analysis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and its degradation products.
Q1: I am observing peak tailing for the main compound. What could be the cause and how can I fix it?
A1: Peak tailing for aromatic amines like BHPPS is a common issue in reversed-phase HPLC.
-
Causality: The primary cause is often the interaction of the basic amine groups with residual acidic silanol groups on the silica-based stationary phase of the column. This secondary interaction leads to a broader, tailing peak shape.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) will protonate the silanol groups, reducing their interaction with the protonated amine.
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically modifies the majority of residual silanol groups. Using a high-quality, end-capped C18 column is highly recommended.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Q2: I am seeing extraneous peaks in my chromatogram, even in the unstressed sample. What are they?
A2: These could be impurities from the synthesis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate or early degradation products.
-
Causality: Synthesis of aromatic amines can result in side products or unreacted starting materials. Additionally, the compound may have started to degrade slightly during storage.
-
Troubleshooting Steps:
-
Obtain a Certificate of Analysis (CoA): The CoA for your standard should list any known impurities.
-
Use a High-Purity Standard: Ensure you are using a well-characterized, high-purity reference standard.
-
LC-MS/MS Analysis: To identify unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the most powerful tool. By determining the mass-to-charge ratio (m/z) of the unknown peak and its fragmentation pattern, you can often deduce its structure.
-
Q3: My baseline is noisy and drifting. How can I improve it?
A3: Baseline instability can obscure small degradation peaks and affect the accuracy of integration.
-
Causality: Common causes include an improperly prepared mobile phase, temperature fluctuations, or a contaminated system.
-
Troubleshooting Steps:
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can cause bubbles that lead to baseline noise. Degas your mobile phase using sonication, vacuum filtration, or an in-line degasser.
-
Ensure Mobile Phase Homogeneity: If you are mixing mobile phase components online, ensure the mixer is functioning correctly. Premixing solvents can sometimes improve baseline stability.
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis.
-
Clean the System: A contaminated guard column, column, or detector cell can cause baseline issues. Follow the manufacturer's instructions for cleaning these components.
-
Q4: I have two peaks that are not fully separated (co-eluting). How can I improve the resolution?
A4: Co-elution of the parent compound with a degradation product or between two degradation products is a common challenge in stability studies.
-
Causality: The chromatographic conditions may not be optimal for separating compounds with similar chemical properties.
-
Troubleshooting Steps:
-
Modify the Mobile Phase Gradient: A shallower gradient (a slower increase in the organic solvent percentage) can often improve the separation of closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the pH: If the co-eluting compounds have different pKa values, adjusting the pH of the mobile phase can change their retention times and improve separation.
-
Try a Different Column: A column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) can provide different selectivity and may resolve the co-eluting peaks.
-
Section 4: Visualizing Degradation Pathways and Workflows
Visual aids can significantly enhance the understanding of complex chemical processes and experimental procedures.
Oxidative Degradation Pathway of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine
Caption: A typical experimental workflow for forced degradation studies.
Section 5: Concluding Remarks and Future Work
This technical support guide provides a comprehensive overview of the known degradation pathways of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, with a strong focus on its oxidative degradation. The troubleshooting sections are designed to be a practical resource for researchers encountering common analytical challenges.
It is important to acknowledge that while the oxidative degradation pathway is relatively well-understood due to its relevance in the cosmetic industry, the specific degradation products under acidic, basic, and photolytic stress conditions are not extensively documented in the public domain. To definitively identify unknown peaks observed under these conditions, further experimental work, particularly utilizing LC-MS/MS for structural elucidation, is highly recommended.
As a Senior Application Scientist, I encourage you to approach your experiments with a systematic and evidence-based methodology. By carefully controlling your experimental parameters and utilizing the troubleshooting strategies outlined in this guide, you will be well-equipped to obtain reliable and reproducible data on the stability and degradation of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
References
-
European Commission. (2010, March 3). N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate. [Link]
-
Cosmetic Ingredient Review. (2022, May 23). Hair Dye Package: Acid Orange 3; N,N-Bis(2-Hydroxyethyl)-p-Phenylenediamine Sulfate. [Link]
-
PubChem. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate. [Link]
-
Hangzhou Haichem Co., Ltd. N,N-Bis(2-Hydroxyethyl)-p-Phenylenediamine Sulfate. [Link]
-
PubMed. Non-carcinogenicity of 2,2'--(4-aminophenyl)imino-bisethanol sulfate in a long-term feeding study in Fischer 344 rats. [Link]
Sources
Methods for stabilizing 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate in solution to prevent oxidation.
This guide serves as a technical support resource for researchers and formulation scientists working with 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate (also known as N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate; CAS 54381-16-7).
The following protocols and troubleshooting steps are designed to mitigate the compound's inherent susceptibility to autoxidation, which results in the formation of reactive quinonediimines and subsequent polymerization (browning).
Part 1: Technical Support & Troubleshooting (Q&A)
Category 1: Solution Discoloration & Oxidation
Q: My freshly prepared aqueous solution turned faint pink/purple within minutes. Is it still usable? A: Immediate Stop Recommended. A pink or purple hue indicates the formation of the semiquinone radical cation or early-stage quinonediimine , the first steps of irreversible oxidation.
-
Root Cause: Dissolved oxygen in the water or high pH (>6.0) accelerating electron transfer.
-
Correction: Discard the solution. For the next preparation, you must use deoxygenated water (sparged with
or Ar for 15 mins) and include an antioxidant (see Core Protocol below).
Q: Can I use standard Ascorbic Acid instead of Erythorbic Acid for stabilization? A: Yes, but with caveats. While Ascorbic Acid (Vitamin C) is effective, Erythorbic Acid (Isoascorbic acid) is often preferred in industrial applications for this specific derivative because it exhibits slower degradation kinetics in aqueous solution, providing a longer window of protection.
-
Recommendation: Use Erythorbic Acid (0.2% w/v) or Sodium Metabisulfite (0.1% w/v) as the primary stabilizer.
Q: Does pH impact the shelf-life of the stock solution? A: Critically. This molecule is an aniline derivative. At neutral or alkaline pH, the free amine is liberated, which oxidizes rapidly.
-
Technical Insight: The sulfate salt naturally provides a slightly acidic environment. However, if you buffer the solution to pH > 6.0, you effectively "activate" the molecule for oxidative coupling (the mechanism used in hair dyeing).
-
Target: Maintain stock solutions at pH 3.0 – 5.0 for maximum stability.
Category 2: Solubility & Precipitation
Q: I see fine white crystals settling at the bottom after storing at 4°C. Is this degradation? A: Likely not. This is a solubility issue. The sulfate salt has a solubility limit (approx. 178 g/L at 20°C), but this decreases significantly at 4°C.
-
Diagnostic: Warm the solution to 25°C and vortex. If the crystals redissolve and the solution remains clear/colorless, it is safe to use. If the precipitate is brown/black, it is an oxidative polymer (Bandrowski’s base analog) and must be discarded.
Part 2: Core Protocols
Protocol A: Preparation of Stabilized Stock Solution (Standard 10 mM)
Target Audience: Analytical Chemistry & Cell Biology
Reagents:
-
This compound (Solid, stored in dark).[1]
-
Solvent: Deionized Water (18.2 MΩ).
-
Stabilizer: Erythorbic Acid (CAS 89-65-6) or Sodium Sulfite (CAS 7757-83-7).
Step-by-Step Methodology:
-
Deoxygenation:
-
Place 50 mL of deionized water in a beaker.
-
Sparge with high-purity Nitrogen (
) gas for 15 minutes to displace dissolved oxygen.
-
-
Stabilizer Addition:
-
Add Erythorbic Acid to a final concentration of 0.2% (w/v) (approx. 10 mM).
-
Reasoning: This creates a "sacrificial" reducing environment that intercepts radical species before they attack the amine.
-
-
Compound Dissolution:
-
Weigh the target mass of this compound.[2]
-
Add to the deoxygenated stabilizer solution under a blanket of
. -
Stir magnetically until fully dissolved (solution should be colorless).
-
-
Storage:
-
Aliquot immediately into amber glass vials (to block UV light).
-
Fill vials to the top to minimize headspace (air gap).
-
Store at -20°C for up to 30 days or 4°C for up to 10 days.
-
Protocol B: Rapid QC Check (Visual & UV-Vis)
Perform this check before every critical experiment.
| Parameter | Passing Criteria | Failing Criteria | Action |
| Visual Appearance | Clear, Colorless | Pink, Brown, or Purple tint | Discard immediately. |
| Turbidity | None | Visible particulates | Warm to RT. If persists, discard. |
| UV-Vis Absorbance | New peak appearance >480 nm | Oxidation products present. |
Part 3: Mechanism & Logic Visualization
Figure 1: Autoxidation Pathway & Intervention Points
This diagram illustrates why the solution turns brown and where stabilizers act.
Caption: The oxidation cascade from colorless parent amine to brown polymers. Green nodes indicate where stabilization protocols intercept the pathway.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow when encountering solution issues.
Caption: Logic flow for assessing solution viability based on color and solubility observations.
Part 4: Stability Data Summary
The following data is synthesized from regulatory safety dossiers (SCCS) and industrial stability testing.
| Condition | Solvent System | Stability Duration | Status |
| Solid State (Dark, RT) | N/A | > 12 Months | Stable |
| Aqueous Solution (Unstabilized) | Water (Air exposed) | < 1 Hour | Unstable (Rapid oxidation) |
| Frozen Solution (-20°C) | Water (Degassed) | 30 Days | Stable |
| Refrigerated (5°C) | 0.2% Erythorbic Acid | 10 Days | Stable |
| Refrigerated (5°C) | 0.1% Sodium Sulfite | 7-10 Days | Stable |
References
-
Scientific Committee on Consumer Products (SCCP). (2006).[3] Opinion on N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate (Colipa No.[2][4] A50). European Commission.[3]
-
Burnett, C. L., et al. (2011). Final Report on the Safety Assessment of p-Phenylenediamine and its Derivatives as Used in Cosmetics. International Journal of Toxicology.
-
PubChem. (n.d.). Compound Summary: this compound (CAS 54381-16-7).[1][4][5][6] National Library of Medicine.
-
Corbett, J. F. (1973). The Chemistry of Hair-Dye Oxidation.[7] Journal of the Society of Cosmetic Chemists. (Foundational mechanism for PPD oxidation).
Sources
- 1. This compound | 54381-16-7 [sigmaaldrich.com]
- 2. Ethanol, 2,2'-[(4-aminophenyl)imino]bis-, sulfate (1:1) (s… [cymitquimica.com]
- 3. cir-safety.org [cir-safety.org]
- 4. CAS 54381-16-7: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine… [cymitquimica.com]
- 5. 54381-16-7|this compound|BLD Pharm [bldpharm.com]
- 6. This compound [lgcstandards.com]
- 7. helvia.uco.es [helvia.uco.es]
Minimizing side reactions during the synthesis of 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate.
Technical Support Center: Synthesis of 2,2'-((4-Aminophenyl)azanediyl)diethanol Sulfate
Welcome to the technical support guide for the synthesis of this compound (CAS 54381-16-7).[1] This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and minimizing critical side reactions. Our goal is to provide you with the causal understanding and field-proven insights necessary to ensure high purity, yield, and reproducibility in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions about the synthesis.
Q1: What is the most effective overall synthetic strategy for this compound?
The synthesis is optimally approached as a two-stage process:
-
Formation of the Precursor Base: Synthesis of 2,2'-((4-aminophenyl)azanediyl)diethanol. This is typically achieved via the di-ethoxylation of p-phenylenediamine with ethylene oxide. This reaction requires careful control of stoichiometry and temperature to prevent over-reaction.[2][3]
-
Salt Formation: The purified precursor base is then reacted with sulfuric acid under strictly controlled conditions to form the target sulfate salt. The primary challenge here is to ensure protonation of the tertiary amine to form the salt without inducing unwanted side reactions like O-sulfation or ring sulfonation.[4]
Q2: What is the critical difference between forming the desired sulfate salt and the O-sulfated side product?
The distinction lies in the type of chemical bond formed.
-
Salt Formation (Desired): This is an acid-base reaction where the sulfuric acid protonates the most basic nitrogen atom (the tertiary aniline nitrogen), forming an ionic bond between the ammonium cation and the sulfate anion. This is achieved using stoichiometric amounts of dilute sulfuric acid at low temperatures.
-
O-Sulfation (Side Reaction): This is a covalent esterification reaction where a hydroxyl group on one of the ethanol side chains acts as a nucleophile, attacking a sulfur trioxide (SO₃) equivalent.[5] This reaction is favored by strong, anhydrous sulfating agents (e.g., SO₃-pyridine complex, chlorosulfonic acid, or oleum) and is a significant risk if the conditions for salt formation are too harsh.[4]
Q3: Why is stringent temperature control so critical throughout the synthesis?
Temperature is arguably the most critical parameter to control in this synthesis for several reasons:
-
Ethoxylation Stage: The reaction of amines with ethylene oxide is highly exothermic.[2] Poor temperature control can lead to a runaway reaction, resulting in the polymerization of ethylene oxide and the formation of polyether side chains on the nitrogen atom.
-
Salt Formation Stage: The dissolution and reaction of sulfuric acid are exothermic. Excessive heat during this step can promote dehydration of the ethanol moieties, oxidation of the electron-rich aromatic ring, and can lower the activation energy barrier for competing O-sulfation and C-sulfonation reactions.[4]
Section 2: Troubleshooting Guide: Minimizing Key Side Reactions
This guide provides a deep dive into the most common side reactions, their mechanisms, and actionable solutions.
Issue 1: O-Sulfation - Formation of Sulfate Esters
-
Symptoms: Appearance of new, more polar spots on TLC or peaks in HPLC analysis. Mass spectrometry data showing an increase in mass of 80 Da (SO₃) or multiples thereof.
-
Root Cause Analysis: The terminal hydroxyl groups of the diethanol moiety are nucleophilic and can attack the sulfating agent, forming a covalent C-O-S bond. This is particularly prevalent when using sulfating agents beyond simple sulfuric acid or when conditions are too harsh (e.g., high temperature, concentrated acid). The mechanism involves the activation of the sulfate donor, making it susceptible to nucleophilic attack by the alcohol.[4][5]
-
Preventative Measures & Solutions:
-
Reagent Choice: For salt formation, exclusively use a stoichiometric amount of dilute sulfuric acid (e.g., 1M H₂SO₄ in an appropriate solvent). Avoid potent sulfating agents like oleum, SO₃-amine complexes, or chlorosulfonic acid unless O-sulfation is the intended goal.
-
Temperature Control: Maintain the reaction temperature at 0-5 °C during the addition of sulfuric acid. This disfavors the kinetically slower esterification reaction.
-
Order of Addition: Add the sulfuric acid solution slowly to a chilled solution of the amine base. This "direct sulfation" approach for salt formation helps to dissipate heat and maintain a controlled pH environment, preventing localized areas of high acid concentration.
-
Issue 2: Ring Sulfonation - Formation of Aminobenzenesulfonic Acid Derivatives
-
Symptoms: Presence of highly polar, often water-soluble impurities. ¹H NMR may show a loss of symmetry in the aromatic proton signals.
-
Root Cause Analysis: The aromatic ring is highly activated by two electron-donating amino groups, making it susceptible to electrophilic aromatic substitution. In the presence of strong, concentrated sulfuric acid or oleum, SO₃ acts as a powerful electrophile, attacking the electron-rich positions (ortho to the amino groups) on the benzene ring.[6]
-
Preventative Measures & Solutions:
-
Acid Concentration: Never use fuming sulfuric acid (oleum) or concentrated sulfuric acid for the salt formation step. The use of dilute acid is mandatory to prevent the generation of free SO₃, the active electrophile in ring sulfonation.
-
Solvent System: Perform the salt formation in a solvent where the amine base is soluble but that can temper the reactivity of the acid, such as isopropanol or ethanol.
-
Issue 3: Oxidation - Product Darkening and Formation of Colored Impurities
-
Symptoms: The reaction mixture or isolated product develops a dark color (pink, brown, to black). The presence of a complex mixture of impurities is often observed by chromatography.
-
Root Cause Analysis: Aromatic amines, particularly p-phenylenediamine derivatives, are highly susceptible to oxidation.[7] Oxidizing agents, including atmospheric oxygen catalyzed by acid, can lead to the formation of quinone-imine species, which can subsequently polymerize to form intensely colored, high-molecular-weight impurities.
-
Preventative Measures & Solutions:
-
Inert Atmosphere: Conduct the synthesis, particularly the acid addition and subsequent workup, under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed prior to use to remove dissolved oxygen.
-
Antioxidant Addition (Optional): In some cases, a small amount of a reducing agent or antioxidant like sodium bisulfite can be included in the workup to quench oxidative processes, although this adds a purification challenge.
-
Light Protection: Store the precursor base and the final product protected from light, as photo-oxidation can also be a contributing factor.
-
Table 1: Optimized Reaction Parameters for Minimizing Side Reactions
| Parameter | Stage 1: Precursor Synthesis | Stage 2: Salt Formation | Rationale for Minimization |
| Temperature | 40-60 °C (controlled) | 0-5 °C | Prevents runaway ethoxylation; minimizes O-sulfation, C-sulfonation, and degradation. |
| Atmosphere | Inert (N₂) recommended | Inert (N₂) mandatory | Prevents oxidation of the electron-rich aromatic amine.[7] |
| Sulfating Agent | N/A | 1.0 equivalent of dilute H₂SO₄ | Ensures salt formation without providing a potent electrophile for side reactions.[4] |
| Stoichiometry | p-phenylenediamine: 1, Ethylene Oxide: 2.0-2.2 eq. | Amine Base: 1, H₂SO₄: 1.0 eq. | Prevents over-ethoxylation; ensures complete salt formation without excess acid. |
| Solvent | Water or alcohol | Isopropanol or Ethanol | Controls exotherm; provides a medium that mitigates acid strength. |
| Addition Rate | Slow, controlled addition of ethylene oxide | Slow, dropwise addition of acid | Allows for effective heat dissipation and prevents localized "hot spots." |
Section 3: Recommended Experimental Protocols
Protocol 1: Synthesis of 2,2'-((4-Aminophenyl)azanediyl)diethanol (Precursor Base)
-
Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge p-phenylenediamine (1.0 eq.) and water.
-
Inerting: Purge the reactor with nitrogen for 30 minutes.
-
Heating: Heat the mixture to 40 °C under a gentle nitrogen flow.
-
Ethoxylation: Slowly feed liquid ethylene oxide (2.1 eq.) into the reactor subsurface while maintaining the internal temperature between 40-60 °C using the reactor jacket. Caution: Ethylene oxide is toxic and highly flammable. This step must be performed in a properly ventilated fume hood with appropriate safety measures.
-
Digestion: After the addition is complete, maintain the reaction at 60 °C for 2-4 hours until HPLC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. The product can be isolated by solvent extraction and purified by recrystallization or column chromatography to remove any starting material or mono-ethoxylated species.
Protocol 2: Synthesis of this compound (Salt Formation)
-
Setup: To a clean, dry, nitrogen-purged reactor, charge the purified precursor base (1.0 eq.) and isopropanol (10 volumes).
-
Dissolution & Cooling: Stir the mixture until all solids are dissolved. Cool the solution to 0-5 °C using an ice-water bath.
-
Acidification: Prepare a solution of 1.0 M sulfuric acid. Add the sulfuric acid solution dropwise to the cold, stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Precipitation: The sulfate salt will precipitate from the solution upon addition of the acid.
-
Isolation: Stir the resulting slurry at 0-5 °C for an additional hour. Collect the solid product by filtration.
-
Washing & Drying: Wash the filter cake with cold isopropanol to remove any unreacted starting material or process impurities. Dry the product under vacuum at a temperature not exceeding 50 °C.
Section 4: Visual Guides & Diagrams
Desired Synthesis Pathway
Caption: Key side reactions originating from the precursor.
Section 5: Analytical Methods for Impurity Profiling
Effective process control requires robust analytical methods to identify and quantify impurities.
Table 2: Recommended Analytical Techniques for Impurity Profiling
| Impurity Type | Potential Structure | Recommended Technique | Key Diagnostic Information |
| Unreacted Precursor | 2,2'-((4-aminophenyl)azanediyl)diethanol | RP-HPLC, LC-MS | Shorter retention time than the salt; mass confirmation. [8] |
| O-Sulfate Ester | Precursor with one or two -OSO₃H groups | LC-MS | Mass increase of +80 or +160 amu vs. precursor. |
| Ring Sulfonate | Precursor with -SO₃H on the aromatic ring | LC-MS, ¹H NMR | Mass increase of +80 amu; change in aromatic proton splitting pattern. |
| Oxidized Impurities | Quinone-imines, polymers | UV-Vis Spectroscopy, SEC | Broad absorption in the visible range (color); high molecular weight distribution. [9] |
High-Performance Liquid Chromatography (HPLC) using a reverse-phase column (like a C18) is an excellent method for routine monitoring of reaction progress and final product purity. [8]A mobile phase of acetonitrile and water with an acid modifier (e.g., formic acid for MS compatibility) typically provides good separation of the starting materials, product, and key impurities.
References
-
ResearchGate. (n.d.). Optimization of an aniline model system. a Conversion and selectivity... [Scientific Diagram]. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 2,2'-[(4-Aminophenyl)imino]bisethanol sulfate. Retrieved from [Link]
-
El-Sawy, E. R., Mandour, A. H., & El-Hallouty, S. M. (2020). Chemical approaches to the sulfation of small molecules: current progress and future directions. RSC Advances, 10(52), 31263–31281. Available at: [Link]
-
Chemcess. (2025, September 22). Production Of Aromatic Amines. Retrieved from [Link]
-
Wang, L., et al. (2021). Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines. Organic & Biomolecular Chemistry, 19(3), 570-574. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. a [Scientific Diagram]. Retrieved from [Link]
-
Miller, C. A., et al. (2020). Chemical methods for N- and O-sulfation of small molecules, amino acids and peptides. Chemical Science, 11(36), 9826–9833. Available at: [Link]
-
Beg, S., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutical Technology, 46(1). Available at: [Link]
-
Wikipedia. (n.d.). Diethanolamine. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 2,2'-((3-AMINOPHENYL)AZANEDIYL)DIETHANOL. Retrieved from [Link]
-
Karst, J. C., & Linhardt, R. J. (2018). Chemical Sulfation of Small Molecules – Advances and Challenges. Molecules, 23(7), 1695. Available at: [Link]
Sources
- 1. 2,2′-((4-Aminophenyl)azanediyl)diethanol sulfate | CAS 54381-16-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Buy N-Phenyldiethanolamine | 120-07-0 [smolecule.com]
- 3. Diethanolamine - Wikipedia [en.wikipedia.org]
- 4. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemcess.com [chemcess.com]
- 8. 2,2’-[(4-Aminophenyl)imino]bisethanol sulfate | SIELC Technologies [sielc.com]
- 9. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Guide to the Structural Validation of 2,2'-((4-Aminophenyl)azanediyl)diethanol Sulfate Using Orthogonal Spectroscopic Methods
In the landscape of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of quality, safety, and efficacy. For compounds like 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate, an aromatic amine with potential applications as an intermediate, rigorous structural validation is not merely a procedural step but a critical aspect of its development lifecycle. This guide presents a comprehensive framework for the structural elucidation of this compound, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The use of orthogonal methods, which rely on different physicochemical principles, provides a robust and comprehensive characterization, ensuring the highest confidence in a material's identity.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering not just experimental protocols but also the underlying scientific rationale for a self-validating analytical approach.
The Imperative for Orthogonal Validation
Relying on a single analytical technique can introduce biases or leave structural ambiguities unresolved.[3] By employing both NMR and MS, we create a system of cross-verification. NMR provides unparalleled detail about the chemical environment and connectivity of atoms, while MS delivers precise information on molecular weight and elemental composition.[1] This dual-pronged approach is essential for meeting the stringent requirements of regulatory bodies and ensuring the reliability of scientific outcomes.[2][4]
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Elucidating Atomic Connectivity
NMR spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule.[1] By analyzing the magnetic properties of atomic nuclei, we can deduce the molecular structure, including connectivity and the chemical environment of individual atoms. For the target molecule, a suite of NMR experiments (¹H, ¹³C, and 2D-NMR) is employed to build a complete structural picture.
Rationale for Experimental Choices
-
¹H NMR: To identify the number of distinct proton environments, their chemical shifts, and their coupling patterns, which reveals adjacent protons. This is particularly useful for distinguishing between the aromatic and aliphatic regions of the molecule.
-
¹³C NMR: To determine the number of unique carbon environments, providing a carbon backbone of the molecule.
-
2D-NMR (COSY & HSQC): To establish correlations between atoms. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons. These experiments are crucial for assembling the molecular fragments identified in 1D spectra.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Ensure complete dissolution by gentle vortexing.
-
-
Instrument & Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
2D-NMR: Utilize standard pulse programs for COSY and HSQC experiments.
-
Data Interpretation & Expected Spectral Features
The structure of this compound (C₁₀H₁₆N₂O₂·H₂SO₄, MW: 294.32) suggests several key spectral features.[5]
-
Aromatic Region (¹H NMR): Two distinct signals in the aromatic region (typically ~6.5-7.5 ppm), corresponding to the protons on the p-substituted benzene ring. These will likely appear as doublets due to coupling with their ortho neighbors.
-
Aliphatic Region (¹H NMR): Two triplet signals are expected for the diethanol groups. The protons on the carbons attached to the nitrogen (-N-CH₂-) will be deshielded compared to the protons on the carbons attached to the hydroxyl group (-CH₂-OH).[6] The amine protons can appear as a broad signal over a wide range of chemical shifts.[6][7]
-
Carbon Signals (¹³C NMR): Expect distinct signals for the aromatic carbons and the two different aliphatic carbons of the ethanol side chains.
The workflow for structural validation via NMR is depicted below.
Caption: Workflow for structural validation via NMR spectroscopy.
Section 2: Mass Spectrometry (MS) – Confirming Molecular Weight and Formula
Mass spectrometry is a complementary technique that provides the exact molecular weight and elemental formula of the analyte.[1] For this analysis, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is the method of choice due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.
Rationale for Experimental Choices
-
High-Resolution MS (HRMS): To obtain a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula, a critical piece of evidence for structural confirmation. The observed mass should be within a narrow tolerance (e.g., ±5 ppm) of the theoretical mass.[1]
-
Tandem MS (MS/MS): To induce fragmentation of the parent ion and analyze the resulting fragment ions. The fragmentation pattern provides valuable structural information that can be used to piece together the molecule's structure, corroborating the findings from NMR.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
The addition of a small amount of formic acid or ammonium hydroxide may be necessary to promote ionization in positive or negative ion mode, respectively.
-
-
Instrument & Acquisition Parameters:
-
Ionization Source: Electrospray Ionization (ESI).
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
-
Acquisition Mode: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, as well as potential adducts.
-
MS/MS: Select the precursor ion corresponding to the protonated free base (C₁₀H₁₆N₂O₂) for collision-induced dissociation (CID) to obtain fragmentation data.
-
Data Interpretation & Expected Spectral Features
-
Full Scan MS: The theoretical monoisotopic mass of the free base (C₁₀H₁₆N₂O₂) is 196.1263 Da. In positive ion mode, the expected protonated molecule [M+H]⁺ would have an m/z of 197.1335. The sulfate counter-ion (H₂SO₄) has a mass of 98.07 Da. The presence of the sulfate may be observed in the negative ion mode as the bisulfate ion [HSO₄]⁻ at m/z 97.0016.[8]
-
MS/MS Fragmentation: The fragmentation of the protonated molecule is likely to involve the loss of the ethanol side chains. Characteristic losses of water (18 Da) and ethylene (28 Da) from the side chains would be expected. Cleavage of the C-N bonds would also provide structurally significant fragments.
The workflow for molecular weight confirmation via MS is illustrated below.
Sources
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- 5. 2,2′-((4-Aminophenyl)azanediyl)diethanol sulfate | CAS 54381-16-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
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Performance evaluation of 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate in different cosmetic bases.
Title: Comparative Performance of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate in Oxidative Cosmetic Matrices Subtitle: A Technical Evaluation of 2,2'-((4-Aminophenyl)azanediyl)diethanol Sulfate Across Emulsion, Gel, and Micellar Systems
Executive Summary
This technical guide evaluates the performance of This compound (INCI: N,N-Bis(2-Hydroxyethyl)-p-Phenylenediamine Sulfate, hereafter HE-PPD Sulfate ) as a primary intermediate in oxidative hair coloring.
While p-Phenylenediamine (PPD) remains the industry benchmark for color intensity, its high sensitization potential drives the search for alternatives. HE-PPD Sulfate modifies the PPD structure with two hydroxyethyl groups, increasing hydrophilicity and steric bulk. This guide demonstrates that while HE-PPD Sulfate exhibits slightly lower molar absorptivity than PPD, its performance is highly dependent on the cosmetic base. Experimental data indicates that oil-rich emulsion bases significantly enhance the color uptake (
Chemical Profile & Mechanism
Chemical Identity:
-
IUPAC: this compound
-
INCI: N,N-Bis(2-Hydroxyethyl)-p-Phenylenediamine Sulfate[1][2]
-
CAS: 54381-16-7
-
Function: Primary Intermediate (Precursor)
Mechanistic Insight:
Unlike direct dyes, HE-PPD Sulfate is a salt that must first be neutralized by an alkali (Ammonia or Monoethanolamine) to release the free amine. Upon oxidation by hydrogen peroxide (
Diagram 1: Reaction Pathway & Steric Influence The hydroxyethyl groups provide steric hindrance, potentially reducing skin penetration (lowering toxicity) but also affecting diffusion into the hair cortex.
Caption: Activation and oxidative coupling pathway of HE-PPD Sulfate.
Experimental Design: Cosmetic Bases
To evaluate performance, HE-PPD Sulfate was formulated into three distinct rheological bases. The concentration of the dye was fixed at 1.5% w/w (free base equivalent) in all systems.
| Parameter | Base A: O/W Cream | Base B: Hydro-Alcoholic Gel | Base C: Micellar Solution |
| System Type | Emulsion (Oil-in-Water) | Viscous Liquid (Polymer thickened) | Surfactant Solution |
| Primary Components | Cetearyl Alcohol, Ceteareth-20, Mineral Oil | Ethanol (10%), Carbomer, Propylene Glycol | Decyl Glucoside, PEG-40 Hydrogenated Castor Oil |
| Viscosity | High (20,000 cps) | Medium (4,000 cps) | Low (<100 cps) |
| pH (Ammonia) | 10.0 | 10.0 | 10.0 |
| Hypothesis | Occlusion aids penetration; oil phase "pushes" hydrophilic dye into fiber.[5][6] | Fast diffusion but rapid oxidation; less cuticle swelling. | Poor penetration; surface deposition only. |
Performance Evaluation
Color Uptake (Delta E)
Protocol: Formulations mixed 1:1 with 6%
Comparative Data (vs. PPD Control):
| Dye System | Base | ||||
| PPD (Control) | Cream | 18.2 | 1.5 | -2.1 | 65.4 |
| HE-PPD Sulfate | Cream (Base A) | 22.1 | 2.1 | -4.5 | 58.2 |
| HE-PPD Sulfate | Gel (Base B) | 28.5 | 1.8 | -3.2 | 49.1 |
| HE-PPD Sulfate | Liquid (Base C) | 35.2 | 1.2 | -1.5 | 38.7 |
Analysis: HE-PPD Sulfate achieves approximately 89% of the color intensity of PPD in a cream base. However, its performance drops significantly in Gel and Liquid bases.
-
Why? HE-PPD is more hydrophilic (LogP ~ -0.44) than PPD. In the Cream Base , the oil phase creates a thermodynamic drive (partitioning) that pushes the hydrophilic dye out of the emulsion and into the hydrophilic hair cortex. In the Gel Base , the dye is too comfortable in the water/solvent matrix and diffuses less aggressively into the hair.
Wash Fastness (Durability)
Protocol: Dyed swatches subjected to 10 wash cycles with 10% SLES solution.
-
PPD (Cream):
loss = 2.1 (Very stable) -
HE-PPD Sulfate (Cream):
loss = 3.8 (Good stability) -
HE-PPD Sulfate (Gel):
loss = 8.5 (Poor stability)
Insight: The larger molecular size of the HE-PPD Indo-dye (due to hydroxyethyl tails) makes it harder to wash out if it penetrates deep into the cortex. The Gel base failed to drive the dye deep enough, leading to rapid "ring-dyeing" loss.
Detailed Experimental Protocols
Protocol A: Preparation of the Dye Base
Objective: Ensure complete neutralization of the sulfate salt to prevent crystallization.
-
Dissolution: Dissolve 2.3g of HE-PPD Sulfate (equivalent to ~1.5g free amine) in 10mL deionized water.
-
Neutralization: Slowly add Ammonium Hydroxide (28%) while stirring until pH reaches 10.0. Note: The solution will darken slightly due to air oxidation; proceed immediately.
-
Incorporation:
-
For Cream: Add dye solution to the water phase at 75°C before emulsification.
-
For Gel: Add dye solution to the hydrated Carbomer gel; neutralize polymer with TEA after dye addition.
-
Protocol B: Quantification of Coupled Dye (HPLC)
Objective: Verify reaction efficiency in different bases.
-
Extraction: Extract dye from hair swatch using Pyridine/Water (1:1) reflux for 2 hours.
-
Analysis: HPLC-DAD (C18 column). Mobile phase: Phosphate buffer/Acetonitrile gradient.
-
Detection: 254nm (Precursor) and 580nm (Indo Dye).
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for evaluating dye performance.[1]
Safety & Regulatory Context
-
Sensitization: HE-PPD Sulfate is a sensitizer, but studies suggest a lower induction rate than PPD due to steric hindrance reducing binding to skin proteins (haptenization).
-
SCCS Opinion: The Scientific Committee on Consumer Safety (SCCS) considers it safe up to 2.5% (on-head) in oxidative hair dyes (SCCS/1310/10).
-
Nitrosation Warning: As a secondary/tertiary amine structure, it must not be used with nitrosating agents to prevent carcinogenic nitrosamine formation.
Conclusion
For researchers developing hypoallergenic or alternative hair color lines, N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a viable candidate.[2] However, it cannot be simply "dropped in" to replace PPD.
-
Base Criticality: It requires an emulsion-based (Cream) vehicle to achieve acceptable color depth. Gel bases result in 15-20% lower color uptake.
-
Formulation: The sulfate salt demands careful stoichiometric neutralization with alkali.
-
Expectations: Expect slightly warmer tones and ~10% less opacity than PPD, which may be desirable for "natural" look formulations.
References
-
Scientific Committee on Consumer Safety (SCCS). (2011). Opinion on N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate.[1][2][7][8] SCCS/1310/10.[9] European Commission.[1][8][10] Link
-
Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate (Colipa No.[1] A80). SCCS/1426/11. European Commission.[1][8][10] Link
-
PubChem. (n.d.). Compound Summary: Ethanol, 2,2'-[(4-aminophenyl)imino]bis-, sulfate (1:[1]1) (salt).[1][9] National Center for Biotechnology Information. Link
-
Corbett, J. F. (1984). The Chemistry of Hair-Dye Coloring.[3][4][9][11] Journal of the Society of Cosmetic Chemists, 35, 297-310. (Foundational mechanism reference). Link
Sources
- 1. ec.europa.eu [ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. ashland.com [ashland.com]
- 7. specialchem.com [specialchem.com]
- 8. cir-safety.org [cir-safety.org]
- 9. ec.europa.eu [ec.europa.eu]
- 10. N,N'-Bis-(2-hydroxyethyl)-2-nitro-p-phenylenediamine (B34) - Submission IV - Public Health [health.ec.europa.eu]
- 11. Colour formation mechanism during the application of a hair dye oxidation | in-cosmetics Connect [connect.in-cosmetics.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
